CL 218872
描述
shows specific action on benzodiazepine receptors; structure
Structure
3D Structure
属性
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CL 218872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CL-218872 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anxiolytic CL 218 ,872: A Technical Guide to its Mechanism of Action as a Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of CL 218 ,872, a non-benzodiazepine anxiolytic agent. By delving into its molecular interactions with the GABA-A receptor, this document provides a comprehensive overview for researchers and professionals in the field of drug development and neuroscience. Through a detailed examination of its binding affinity, functional modulation, and subtype selectivity, this guide elucidates the core principles underlying the pharmacological profile of CL 218 ,872.
Core Mechanism of Action: A Selective Positive Allosteric Modulator
CL 218 ,872 is a triazolopyridazine derivative that exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines, CL 218 ,872 exhibits a notable selectivity for the α1 subunit-containing GABA-A receptor subtype.[2][3] This selective interaction leads to a potentiation of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of CL 218 ,872 to the α1 subunit allosterically modulates the receptor, increasing the frequency of chloride channel opening in the presence of GABA. This influx of chloride ions results in hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability, which manifests as anxiolytic, sedative, and anticonvulsant effects.[4][5]
The sedative properties of CL 218 ,872, much like those of traditional benzodiazepines, can be reversed by benzodiazepine antagonists such as flumazenil, confirming its action at the benzodiazepine binding site.[4][6] However, its partial agonist nature and subtype selectivity are thought to contribute to a potentially more favorable side-effect profile compared to non-selective benzodiazepines.[1]
Quantitative Analysis of Binding Affinity
The subtype selectivity of CL 218 ,872 is quantitatively demonstrated by its differential binding affinities (Ki) for various α subunit-containing GABA-A receptors. The following table summarizes the reported Ki values, highlighting the compound's preference for the α1 subtype.
| GABA-A Receptor Subtype | Ki (nM) |
| α1 | 130[3] |
| α2 | 1820[3] |
| α3 | 1530[3] |
| α4 | >10000[3] |
| α5 | 490[3] |
| α6 | >10000[3] |
Experimental Protocols
The characterization of CL 218 ,872's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for GABA-A Receptor Subtype Affinity
This protocol is used to determine the binding affinity (Ki) of CL 218 ,872 for different GABA-A receptor subtypes.
1. Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]
-
Resuspend the pellet in deionized water and homogenize.[7]
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.[7]
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging three times.[7]
-
Resuspend the final pellet in binding buffer and store at -70°C.[7]
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.[7]
-
In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.[7]
-
For competition assays, add varying concentrations of CL 218 ,872.
-
Add a constant concentration of a radioligand that binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]muscimol (e.g., 5 nM).[7][8]
-
To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam or 10 mM GABA) is added to a set of wells.[7]
-
Incubate the plate at 4°C for 45 minutes.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7][9]
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[7]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of CL 218 ,872 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Electrophysiological Recording of GABA-A Receptor Modulation
This protocol, using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes, is employed to assess the functional modulation of GABA-A receptors by CL 218 ,872.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[10][11]
-
Clamp the membrane potential at a holding potential of -60 mV.[12]
-
Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20).
-
Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of CL 218 ,872 with GABA.
-
Record the potentiation of the GABA-induced current by CL 218 ,872.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of CL 218 ,872.
-
Express the potentiation as a percentage increase over the control GABA response.
-
Generate concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation) of CL 218 ,872 at different GABA-A receptor subtypes.
In Vivo Anticonvulsant Activity Assessment
This protocol evaluates the anticonvulsant effects of CL 218 ,872 in a rodent model.
1. Animal Preparation:
-
Use adult male mice or rats.
-
Administer CL 218 ,872 intraperitoneally (i.p.) or orally (p.o.) at various doses.[13] A control group receives the vehicle.
2. Seizure Induction:
-
After a predetermined time (e.g., 30-60 minutes), induce seizures using a chemical convulsant like pentylenetetrazole (PTZ) administered subcutaneously or via maximal electroshock (MES).[13][14]
3. Observation and Data Collection:
-
Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, tonic-clonic convulsions).[14]
-
Record the latency to the first seizure and the duration of seizures.[14]
-
Note the percentage of animals in each group that are protected from seizures.
4. Data Analysis:
-
Determine the median effective dose (ED50) of CL 218 ,872 required to protect 50% of the animals from seizures using probit analysis.[15]
Visualizing the Molecular and Experimental Framework
To further clarify the mechanism of action and the experimental approaches used to study CL 218 ,872, the following diagrams are provided.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. getmetabolite.com [getmetabolite.com]
- 3. CL 218872 | GABA Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
CL 218 ,872: A Technical Guide to its GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine compound that has garnered significant interest in neuroscience research due to its selective interaction with γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, CL 218 ,872 enhances the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant properties. Its notable preference for the α1 subunit-containing GABAA receptors distinguishes it from classical benzodiazepines, making it a valuable tool for dissecting the specific physiological roles of different GABAA receptor subtypes. This technical guide provides a comprehensive overview of the GABAA receptor subtype selectivity of CL 218 ,872, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Concepts: GABAA Receptor Subtypes and Allosteric Modulation
GABAA receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological and physiological properties of the receptor. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for therapeutic agents. Ligands that bind to this site can modulate the receptor's response to GABA. CL 218 ,872 is a benzodiazepine receptor agonist that demonstrates significant selectivity for the BZ1 (or ω1) receptor subtype, which is primarily characterized by the presence of the α1 subunit.[1][2]
Data Presentation: Binding Affinity of CL 218 ,872 for GABAA Receptor Subtypes
The subtype selectivity of CL 218 ,872 is quantitatively defined by its binding affinity (Ki) for various GABAA receptor subtypes. The following table summarizes the Ki values of CL 218 ,872 for recombinant human GABAA receptors composed of different α subunits, along with β3 and γ2 subunits.
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 130 |
| α2β3γ2 | 1820 |
| α3β3γ2 | 1530 |
| α4β3γ2 | >10,000 |
| α5β3γ2 | 490 |
| α6β3γ2 | >10,000 |
Data sourced from publicly available information.
This data clearly illustrates the preference of CL 218 ,872 for the α1 subunit-containing GABAA receptor, with a significantly higher affinity compared to subtypes containing α2, α3, and α5 subunits, and negligible affinity for α4 and α6 subtypes. This selectivity is the basis for its distinct pharmacological profile.
Functional Selectivity of CL 218 ,872
While detailed comparative functional potency data (e.g., EC50 values for the potentiation of GABA-induced currents) across a wide range of GABAA receptor subtypes is not extensively published in a single source, the available literature consistently indicates that CL 218 ,872 acts as a partial agonist at the benzodiazepine binding site.[2] Its functional effects, including sedation, anxiolysis, and amnesia, are believed to be primarily mediated through its action on α1-containing GABAA receptors.[1] The selective activation of the ω1 (α1) receptor subtype by CL 218 ,872 is sufficient to produce these effects, which are comparable to those of non-selective benzodiazepines like diazepam.[1]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Subtypes
This protocol outlines the general procedure for determining the binding affinity of a compound like CL 218 ,872 to different GABAA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in appropriate media.
-
Transiently or stably transfect the cells with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
2. Membrane Preparation:
-
Harvest the transfected cells.
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
3. Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]Ro 15-1788), and varying concentrations of the unlabeled test compound ( CL 218 ,872).
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of GABAA Receptor Function
This protocol describes the use of two-electrode voltage-clamp or patch-clamp techniques to measure the functional modulation of GABAA receptors by CL 218 ,872 in Xenopus oocytes or mammalian cells.
1. Expression of GABAA Receptors:
-
Xenopus Oocytes: Inject cRNAs encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.
-
Mammalian Cells: Transfect a suitable mammalian cell line (e.g., HEK293) with the cDNAs for the GABAA receptor subunits.
2. Electrophysiological Recording:
-
Two-Electrode Voltage-Clamp (Oocytes):
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Whole-Cell Patch-Clamp (Mammalian Cells):
-
Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.
-
Clamp the membrane potential at a holding potential.
-
3. Drug Application:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply GABA with varying concentrations of CL 218 ,872 to the cell.
-
Measure the potentiation of the GABA-induced current by CL 218 ,872.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of CL 218 ,872.
-
Calculate the percentage potentiation of the GABA response by CL 218 ,872.
-
Plot the percentage potentiation against the logarithm of the concentration of CL 218 ,872.
-
Fit the data to a concentration-response curve to determine the EC50 (the concentration of CL 218 ,872 that produces 50% of the maximal potentiation) and the maximum efficacy.
Mandatory Visualizations
Caption: Signaling pathway of GABAA receptor modulation by GABA and CL 218 ,872.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for electrophysiological recording.
Conclusion
CL 218 ,872 serves as a critical pharmacological tool for investigating the roles of GABAA receptor subtypes. Its pronounced selectivity for the α1 subunit, as demonstrated by binding affinity data, provides a means to differentiate the physiological and behavioral effects mediated by this subtype from those associated with α2, α3, and α5-containing receptors. The experimental protocols detailed in this guide offer a foundation for the continued exploration of the nuanced pharmacology of CL 218 ,872 and other subtype-selective GABAA receptor modulators. Further research to fully characterize its functional potency across all relevant subtypes will be instrumental in advancing our understanding of GABAA receptor pharmacology and in the development of novel therapeutics with improved side-effect profiles.
References
An In-depth Technical Guide on the Binding Affinity of CL 218 ,872 for the BZ1 (ω1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of CL 218 ,872, a triazolopyridazine derivative, for the BZ1 (ω1) benzodiazepine receptor subtype. CL 218 ,872 is recognized for its selective affinity for the BZ1 receptor, which is predominantly associated with the α1 subunit of the GABA-A receptor complex.[1][2] This selectivity has made it a valuable tool in neuroscience research to delineate the pharmacological and behavioral effects mediated by this specific receptor subtype. This document collates quantitative binding data, details experimental methodologies for affinity determination, and presents visual representations of experimental workflows and binding selectivity.
Quantitative Binding Affinity Data
The binding affinity of CL 218 ,872 for various GABA-A receptor subtypes has been quantified through competitive radioligand binding assays. The data clearly demonstrates a higher affinity for the α1 subunit-containing receptors, which corresponds to the BZ1 subtype.
| Receptor Subtype (Containing α Subunit) | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | > 10000 |
| α5 | 490 |
| α6 | > 10000 |
Data sourced from TargetMol.[1]
Experimental Protocols
The determination of the binding affinity of CL 218 ,872 is typically achieved through competitive radioligand binding assays. These experiments measure the ability of CL 218 ,872 to displace a radiolabeled ligand that is known to bind to the benzodiazepine site on the GABA-A receptor.
Membrane Preparation
A crucial first step is the preparation of a membrane suspension from a brain region known to have a high density of BZ1 receptors, such as the cerebellum or cerebral cortex.[3][4]
-
Tissue Homogenization: Frozen brain tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[5][6]
-
Centrifugation: The homogenate undergoes a series of centrifugations to isolate the cell membranes. An initial low-speed spin removes large debris, followed by a high-speed spin (e.g., 48,000 x g at 4°C) to pellet the membranes.[7]
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the binding assay.[7]
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the BCA assay to ensure consistent amounts are used in each assay tube.[5]
Competitive Radioligand Binding Assay
This assay quantifies the affinity of the unlabeled test compound ( CL 218 ,872) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Reagents:
-
Radioligand: A tritiated benzodiazepine ligand such as [3H]Flunitrazepam or [3H]Flumazenil is commonly used.[3][6]
-
Unlabeled Ligand (Competitor): A range of concentrations of CL 218 ,872.
-
Displacer: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or Clonazepam) is used to determine non-specific binding.[7]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-citrate, pH 7.4).[7]
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[8]
-
-
Quantification of Radioactivity:
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is then measured using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of CL 218 ,872.
-
The IC50 value (the concentration of CL 218 ,872 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Selectivity of CL 218 ,872 for BZ1 (α1) Receptor Subtype
Caption: Binding affinity profile of CL 218 ,872.
References
- 1. CL 218872 | GABA Receptor | TargetMol [targetmol.com]
- 2. CL-218,872 - Wikipedia [en.wikipedia.org]
- 3. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. giffordbioscience.com [giffordbioscience.com]
CL 218 ,872: A Technical Whitepaper on a Benzodiazepine Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 218 ,872 is a triazolopyridazine derivative that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Notably, it exhibits a preferential affinity for the α1 subunit-containing GABA-A receptor subtypes, also historically referred to as the BZ1 receptor subtype. This selectivity confers a distinct pharmacological profile, characterized by anxiolytic, sedative, and anticonvulsant properties. This document provides a comprehensive technical overview of CL 218 ,872, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and the experimental workflow for its analysis.
Introduction
Benzodiazepines are a class of drugs that positively modulate the effect of GABA at the GABA-A receptor, resulting in a general central nervous system depressant effect. Full agonists at the benzodiazepine site, such as diazepam, produce strong anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. However, these effects are often accompanied by undesirable side effects, including motor impairment, amnesia, and the potential for tolerance and dependence.
Partial agonists at the benzodiazepine receptor, such as CL 218 ,872, represent a therapeutic strategy to dissociate the desired anxiolytic and anticonvulsant effects from the more pronounced sedative and motor-impairing effects of full agonists. By producing a submaximal response even at saturating concentrations, partial agonists are hypothesized to have a wider therapeutic window. CL 218 ,872, with its additional selectivity for the α1-containing GABA-A receptors, has been a valuable pharmacological tool for elucidating the roles of different GABA-A receptor subtypes in mediating the various behavioral effects of benzodiazepine site ligands.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and in vivo effective doses for CL 218 ,872, providing a quantitative basis for its pharmacological profile.
Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABA-A Receptor α-Subtypes
| GABA-A Receptor Subunit | Ki (nM) | Reference |
| α1 | 130 | [1] |
| α2 | 1820 | [1] |
| α3 | 1530 | [1] |
| α4 | >10000 | [1] |
| α5 | 490 | [1] |
| α6 | >10000 | [1] |
Table 2: In Vivo Behavioral Effects of CL 218 ,872 in Rodent Models
| Behavioral Test | Species | Effect | Effective Dose | Reference |
| Footshock-Induced Fighting | Mouse | Inhibition (Anxiolytic-like) | ED50: 58 mg/kg (p.o.) | [2] |
| Conflict Test | Rat | Inhibition (Anxiolytic-like) | Doses slightly lower than sedative doses | [3] |
| Locomotor Activity | Rat | Reduction (Sedative) | 5-20 mg/kg (p.o.) | [2] |
| Locomotor Activity | Mouse | Reduction (Sedative) | Doses slightly larger than anxiolytic doses | [3] |
| Diazepam-induced Loss of Righting Reflex | Mouse | Antagonism (Partial Agonist) | 20-40 mg/kg (s.c.) | [2] |
| Kainate-induced Convulsions | Rat | Reduction (Anticonvulsant) | ≥ 25 mg/kg (i.p.) | [4] |
| Amygdaloid-Kindled Seizures | Rat | Retarded Development | 5, 10, 20 mg/kg | [5] |
| Morris Water Maze | Rat | Impaired Place Learning | 5-20 mg/kg (i.p.) | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize CL 218 ,872 as a partial agonist at benzodiazepine receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CL 218 ,872 for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Brain regions rich in specific GABA-A receptor subtypes (e.g., cerebellum for α1, cortex for multiple subtypes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled CL 218 ,872.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of CL 218 ,872 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiological Recordings
Objective: To characterize the functional effects of CL 218 ,872 on GABA-A receptor-mediated currents and determine its efficacy.
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with cDNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2).
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells): The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
GABA Application: GABA is applied to the cell to evoke an inward chloride current.
-
CL 218 ,872 Application: CL 218 ,872 is co-applied with GABA to determine its effect on the GABA-evoked current. As a positive allosteric modulator, CL 218 ,872 is expected to potentiate the GABA-induced current.
-
Dose-Response Analysis: A range of CL 218 ,872 concentrations are tested to generate a dose-response curve. The concentration of CL 218 ,872 that produces 50% of its maximal potentiation (EC50) and the maximal potentiation relative to a full agonist (e.g., diazepam) are determined to quantify its efficacy.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like properties of CL 218 ,872.
Methodology:
-
Apparatus: A chamber with a grid floor capable of delivering mild electric footshocks.
-
Procedure: Pairs of mice are placed in the chamber and subjected to a series of brief, intermittent footshocks. The number of fighting episodes (e.g., biting, wrestling) during the shock period is recorded.
-
Drug Administration: Different doses of CL 218 ,872 or a vehicle are administered to groups of mice prior to the test.
-
Data Analysis: The dose of CL 218 ,872 that reduces the number of fighting episodes by 50% (ED50) is calculated.
Objective: To evaluate the sedative effects of CL 218 ,872.
Methodology:
-
Apparatus: An open-field arena or activity cages equipped with infrared beams to automatically record movement.
-
Procedure: Animals are placed individually in the apparatus, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period.
-
Drug Administration: Different doses of CL 218 ,872 or a vehicle are administered to groups of animals before placing them in the apparatus.
-
Data Analysis: A dose-dependent decrease in locomotor activity is indicative of sedation.
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling cascade modulated by the partial agonist CL 218 ,872.
Experimental Workflow
Caption: Workflow for the preclinical characterization of CL 218 ,872.
Conclusion
CL 218 ,872 serves as a significant pharmacological tool for understanding the nuanced roles of GABA-A receptor subtypes in mediating the behavioral effects of benzodiazepine site ligands. Its profile as an α1-selective partial agonist has provided evidence for the possibility of developing anxiolytic and anticonvulsant agents with a reduced liability for sedation and motor impairment. The data and methodologies presented in this whitepaper offer a comprehensive resource for researchers in the fields of neuropharmacology and drug development who are investigating the therapeutic potential of modulating the GABAergic system. Further research focusing on the clinical translatability of such subtype-selective partial agonists is warranted.
References
- 1. Anxiolytics screening methods | PPTX [slideshare.net]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. protocols.io [protocols.io]
- 4. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CL 218 ,872: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CL 218 ,872, a notable triazolopyridazine derivative. The document details its mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols for its study.
Chemical Structure and Identity
CL 218 ,872 is a nonbenzodiazepine compound that exhibits high affinity for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1]
IUPAC Name: 3-methyl-6-[3-(trifluoromethyl)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine[1] (Note: Some sources may refer to it as[2][3][4]triazolo[3,4-f]pyridazine, indicating a structural isomer).
CAS Number: 66548-69-4[1]
Chemical Formula: C₁₃H₉F₃N₄[1]
Molecular Weight: 278.24 g/mol
SMILES: Cc1nnc2n1nc(cc2)c3cccc(c3)C(F)(F)F
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile, Chloroform, Methanol, DMSO, and Ethanol. |
Pharmacological Properties and Mechanism of Action
CL 218 ,872 acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, exhibiting selectivity for the α1 subtype.[1] This interaction potentiates the inhibitory effect of GABA, leading to a range of central nervous system effects, including sedative, hypnotic, anxiolytic, and anticonvulsant activities.[1][5]
GABAA Receptor Binding Affinity
The binding affinity of CL 218 ,872 to different GABA-A receptor subtypes has been quantified through radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (µM) |
| α₁β₂γ₂ | 130 | 0.81 |
| α₂β₃γ₂ | 1820 | |
| α₃β₂γ₂ | 1530 | |
| α₅β₃γ₂ | 490 |
Data sourced from radioligand binding assays.[4]
In Vivo Pharmacological Effects
Studies in animal models have demonstrated the dose-dependent pharmacological effects of CL 218 ,872.
| Pharmacological Effect | Animal Model | Effective Dose (mg/kg) | Administration Route |
| Anxiolytic-like activity | Mouse | 58 (ED₅₀) | Oral |
| Sedative activity | Rat | 5-20 | Oral |
| Anticonvulsant activity | Mouse | 20-60 | Intraperitoneal |
| Impaired motor coordination | Rat | 5-20 | Oral |
Data compiled from various in vivo studies.[5][6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of CL 218 ,872.
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of CL 218 ,872 for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from male Wistar rats are homogenized in a cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.[4]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand, such as [³H]flunitrazepam, and varying concentrations of the test compound ( CL 218 ,872). Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like diazepam. The incubation is typically carried out at 4°C for 60 minutes.[4][7]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.[8]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]
Pentylenetetrazole (PTZ)-Induced Seizure Model
This in vivo model is used to assess the anticonvulsant properties of CL 218 ,872.
Methodology:
-
Animal Preparation: Male mice (e.g., CF-1 strain) are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.[9]
-
Drug Administration: Animals are pretreated with either the test compound ( CL 218 ,872) at various doses or the vehicle control. The route of administration is typically intraperitoneal (i.p.) or oral (p.o.).[6][10]
-
Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[9]
-
Observation: Following PTZ administration, the animals are placed in individual observation chambers and monitored for the onset and severity of seizures for a period of 30 minutes. The primary endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds.[9]
-
Data Analysis: The percentage of animals protected from seizures in each treatment group is calculated. This data is then used to determine the ED₅₀ (the dose of the drug that protects 50% of the animals from seizures).[9]
Open Field Test for Locomotor Activity
This test is used to evaluate the sedative effects of CL 218 ,872 by measuring spontaneous locomotor activity.
Methodology:
-
Apparatus: The open field is a square or circular arena with walls to prevent the animal from escaping. The floor is often divided into a grid of squares. The arena is typically placed in a sound-attenuated room with controlled lighting.[2][11]
-
Procedure: Rats are administered CL 218 ,872 or a vehicle control. After a specified time, each animal is individually placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes) using an overhead video camera.[12][13]
-
Data Analysis: The video recordings are analyzed using a tracking software to quantify various behavioral parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.[2]
-
Time spent in the center versus peripheral zones: An indicator of anxiety-like behavior (thigmotaxis).[2]
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.[11] A reduction in total distance traveled is indicative of a sedative effect.[5]
-
Signaling Pathway
CL 218 ,872 exerts its effects by modulating the GABA-A receptor signaling pathway. The binding of CL 218 ,872 to the benzodiazepine site allosterically enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
This guide provides a foundational understanding of CL 218 ,872 for research and drug development purposes. Further investigation into its specific interactions with various GABA-A receptor subunit combinations and its metabolic profile will be crucial for a complete characterization of this compound.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. anilocus.com [anilocus.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CL 218 ,872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 218 ,872, a triazolopyridazine derivative, emerged from research endeavors aimed at developing novel anxiolytic agents with a potentially improved side-effect profile compared to classical benzodiazepines. This technical guide provides a comprehensive overview of the discovery, history, and development of CL 218 ,872. It details its synthesis, mechanism of action as a selective partial agonist for the α1 subunit of the GABAA receptor, and its pharmacological profile, encompassing anxiolytic, sedative, and anticonvulsant properties. This document consolidates key quantitative data from various preclinical studies and outlines the detailed experimental protocols used to characterize this compound. Visualizations of the relevant signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of its development process.
Introduction and Historical Context
The development of CL 218 ,872 is rooted in the quest for safer and more selective anxiolytic drugs. While benzodiazepines were highly effective, their non-selective action on GABAA receptor subtypes led to undesirable side effects such as sedation, amnesia, and dependence. This prompted the search for compounds that could selectively target specific GABAA receptor subtypes to achieve a more favorable therapeutic window. CL 218 ,872, a nonbenzodiazepine hypnotic, was synthesized as a potent triazolopyridizine with the goal of separating anxiolytic effects from sedation.[1] It is classified as a partial agonist at the GABAA receptor, with a notable selectivity for the α1 subtype.[2] This selectivity was hypothesized to contribute to its unique pharmacological profile.
Chemical Synthesis
The synthesis of CL 218 ,872, chemically named 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine, involves a multi-step process. While specific proprietary details of the original synthesis by American Cyanamid are not fully public, the general synthetic route for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines has been described in the literature. A plausible synthetic scheme is outlined below.
General Synthesis Protocol for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines:
A common method for the synthesis of the[1][3][4]triazolo[4,3-b]pyridazine core involves the reaction of a 3-chloro-6-arylpyridazine intermediate with a hydrazide.
-
Step 1: Synthesis of 3-chloro-6-(3-(trifluoromethyl)phenyl)pyridazine: This intermediate can be prepared from a suitable pyridazinone precursor. The pyridazinone is synthesized by the condensation of a β-ketoester with hydrazine, followed by chlorination using a reagent like phosphorus oxychloride.
-
Step 2: Formation of the Triazole Ring: The 3-chloro-6-(3-(trifluoromethyl)phenyl)pyridazine is then reacted with acetylhydrazine in a suitable solvent, such as n-butanol, under reflux conditions. This reaction leads to the formation of the triazole ring fused to the pyridazine core, yielding CL 218 ,872.
Mechanism of Action
CL 218 ,872 exerts its pharmacological effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site on the GABAA receptor, enhancing the effect of GABA.[2]
GABAA Receptor Subtype Selectivity
A key feature of CL 218 ,872 is its selectivity for the α1 subunit of the GABAA receptor. This selectivity is evident from radioligand binding assays, which show a higher affinity for α1-containing receptors compared to those containing α2, α3, and α5 subunits.
dot
Caption: GABAA Receptor Signaling Pathway Modulated by CL 218 ,872.
Pharmacological Profile
CL 218 ,872 exhibits a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities. However, the separation between its anxiolytic and sedative doses has been a subject of debate in the scientific literature.
Anxiolytic Activity
The anxiolytic properties of CL 218 ,872 have been demonstrated in various preclinical models of anxiety, such as the elevated plus-maze test. In this test, anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze. Studies have shown that CL 218 ,872 (10-20 mg/kg) significantly increases the percentage of time spent on the open arms, indicative of an anxiolytic effect.[5]
Sedative and Hypnotic Effects
While initially developed with the hope of being a non-sedating anxiolytic, several studies have reported that CL 218 ,872 does produce sedative effects, particularly at doses close to or overlapping with its anxiolytic doses.[6] These sedative effects are characterized by a decrease in locomotor activity. For instance, doses of 5-20 mg/kg (p.o.) have been shown to reduce locomotor activity in rats.[3] The sedative effects of CL 218 ,872 can be reversed by benzodiazepine antagonists like flumazenil, confirming its action at the benzodiazepine binding site.[3]
Anticonvulsant Activity
CL 218 ,872 has demonstrated significant anticonvulsant properties in various animal models of epilepsy. It has been shown to be effective in protecting against seizures induced by chemical convulsants and in amygdaloid-kindled seizure models. For example, it has been reported to counteract seizures caused by pentylenetetrazol at doses of 20-60 mg/kg.[7] Furthermore, it has shown efficacy in reducing kainic acid-induced convulsions at doses of 25 mg/kg and greater.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for CL 218 ,872 from various preclinical studies.
Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABAA Receptor Subunits
| GABAA Receptor Subunit | Binding Affinity (Ki, nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α5 | 490 |
| α6 | >10000 |
Table 2: In Vivo Efficacy of CL 218 ,872 in Behavioral and Seizure Models
| Pharmacological Effect | Animal Model | Effective Dose (mg/kg) | Route of Administration |
| Anxiolytic | Elevated Plus Maze (Rat) | 10 - 20 | i.p. |
| Sedative | Locomotor Activity (Rat) | 5 - 20 | p.o. |
| Anticonvulsant | Pentylenetetrazol-induced seizures (Mouse) | 20 - 60 | i.p. |
| Anticonvulsant | Kainic acid-induced convulsions (Rat) | ≥ 25 | i.p. |
| Anticonvulsant | Footshock-induced fighting (Mouse) | ED50 = 58 | p.o. |
| Anticonvulsant | Amygdaloid-kindled seizures (Rat) | 5, 10, 20 | i.p. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of CL 218 ,872.
Radioligand Binding Assay ([3H]flunitrazepam)
Objective: To determine the binding affinity of CL 218 ,872 for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
[3H]flunitrazepam (radioligand)
-
CL 218 ,872 (test compound)
-
Diazepam (for non-specific binding)
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of CL 218 ,872. For determining non-specific binding, use a high concentration of unlabeled diazepam (e.g., 10 µM). The total assay volume is typically 1 mL.
-
Incubation: Incubate the tubes at 0-4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of CL 218 ,872, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of CL 218 ,872 in rodents.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer CL 218 ,872 or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute period.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Rotarod Test
Objective: To evaluate the effects of CL 218 ,872 on motor coordination and sedation.
Apparatus: A rotating rod that can be set to a fixed or accelerating speed.
Procedure:
-
Training: Train the animals to stay on the rotating rod for a set period (e.g., 60 seconds) at a low, constant speed.
-
Drug Administration: Administer CL 218 ,872 or vehicle i.p. 30 minutes before testing.
-
Testing: Place the animal on the rotarod, which is then started at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each animal.
-
Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination or sedation.
Experimental Workflow
The development of a compound like CL 218 ,872 follows a structured preclinical workflow to characterize its properties and potential therapeutic utility.
dot
Caption: Preclinical Development Workflow for CL 218 ,872.
Conclusion
CL 218 ,872 represents a significant step in the development of nonbenzodiazepine GABAA receptor modulators. Its discovery and subsequent characterization have provided valuable insights into the role of GABAA receptor α1 subunit selectivity in mediating anxiolytic, sedative, and anticonvulsant effects. While the initial goal of achieving a purely anxiolytic agent without sedation was not fully realized, the study of CL 218 ,872 has contributed to a deeper understanding of the complex pharmacology of the GABAA receptor and has informed the design of subsequent generations of subtype-selective compounds. This technical guide serves as a comprehensive resource for researchers in the field of neuroscience and drug development, consolidating the key findings and methodologies related to this important research compound.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
CL 218 ,872: A Technical Guide for Researchers
COMPOUND: CL 218 ,872 CAS NUMBER: 66548-69-4 MOLECULAR FORMULA: C₁₃H₉F₃N₄
This technical guide provides an in-depth overview of CL 218 ,872, a triazolopyridazine derivative with notable activity at the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its biochemical properties, mechanism of action, and relevant experimental data and protocols.
Core Compound Information
CL 218 ,872 is a non-benzodiazepine compound that exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor.[1] It is characterized as a partial agonist with functional selectivity for GABA-A receptor subtypes containing the α1 subunit.[1][2] This selectivity is believed to contribute to its distinct pharmacological profile, which includes anxiolytic, anticonvulsant, sedative, and amnestic effects.[1]
| Property | Value | Reference |
| IUPAC Name | 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine | [4] |
| Molecular Weight | 278.24 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO and ethanol | [5] |
Mechanism of Action and Signaling Pathway
CL 218 ,872 exerts its effects by positively modulating the function of GABA-A receptors, which are ligand-gated ion channels.[3] The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to its receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4] CL 218 ,872, by binding to an allosteric site (the benzodiazepine site), enhances the effect of GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.[3][6] Its partial agonist activity suggests that it produces a submaximal response compared to full agonists like diazepam.
The diagram below illustrates the signaling pathway of the GABA-A receptor and the modulatory role of CL 218 ,872.
Quantitative Data
The binding affinity and in vivo efficacy of CL 218 ,872 have been quantified in various studies. The following tables summarize key data points.
Table 1: Binding Affinity (Ki) of CL 218 ,872 for GABA-A Receptor Subunits
| Receptor Subunit | Ki (nM) | Reference |
| α1 | 130 | [2] |
| α2 | 1820 | [2] |
| α3 | 1530 | [2] |
| α4 | >10000 | [2] |
| α5 | 490 | [2] |
| α6 | >10000 | [2] |
Table 2: In Vivo Efficacy of CL 218 ,872 in Rodent Models
| Experimental Model | Species | Effect | Effective Dose (mg/kg) | Route | Reference |
| Footshock-Induced Fighting | Mouse | Inhibition (ED₅₀) | 58 | p.o. | [7] |
| Locomotor Activity | Rat | Reduction | 5-20 | p.o. | [7] |
| Diazepam-Induced Loss of Righting Reflex | Mouse | Antagonism | 20-40 | s.c. | [7] |
| Morris Water Maze | Rat | Impairment of Place Learning | 5-20 | i.p. | [7] |
| Amygdaloid-Kindled Seizures | Rat | Retardation of Seizure Development | 5, 10, 20 | i.p. | [8] |
| Kainate-Induced Convulsions | Rat | Reduction of Convulsions and Neuropathology | ≥25 | i.p. | [9] |
| Holeboard Test | Rat | Sedative Effects (Reduced Locomotor Activity) | 10 | i.p. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Radioligand Binding Assay ([³H] CL 218 ,872)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on GABA-A receptors using [³H] CL 218 ,872.
Materials:
-
[³H] CL 218 ,872 (specific activity ~70-90 Ci/mmol)
-
Rat cerebral cortex membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled CL 218 ,872 or other competing ligands
-
Diazepam (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: In triplicate, set up assay tubes containing:
-
Total Binding: Membrane preparation, assay buffer, and [³H] CL 218 ,872 (at a concentration near its Kd, e.g., 20 nM).
-
Non-specific Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and varying concentrations of the test compound.
-
-
Incubation: Incubate the tubes at 0-4°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
The following diagram outlines a general workflow for conducting in vivo behavioral experiments with CL 218 ,872.
4.2.1. Holeboard Test for Sedative and Anxiolytic-like Activity
This test assesses exploratory behavior and anxiety in rodents.
Apparatus: A square arena with a floor containing multiple holes. Automated systems with infrared beams are often used to detect head-dips and locomotor activity.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer CL 218 ,872 or vehicle to the animals at the desired dose and route.
-
After a specified pretreatment time (e.g., 30 minutes for i.p. injection), place the animal in the center of the holeboard.
-
Record the following parameters for a set duration (e.g., 5-10 minutes):
-
Number of head-dips into the holes.
-
Duration of head-dips.
-
Locomotor activity (distance traveled or number of line crossings).
-
Rearing frequency.
-
-
A decrease in head-dips and locomotor activity is indicative of sedative effects. An increase in head-dips at non-sedative doses can suggest anxiolytic-like activity.
4.2.2. Amygdaloid Kindling for Anticonvulsant Activity
This model is used to study the development of seizures and to screen for anticonvulsant drugs.
Procedure:
-
Electrode Implantation: Surgically implant a bipolar stimulating and recording electrode into the amygdala of the rat. Allow for a post-operative recovery period.
-
Kindling Stimulation: Apply a brief, low-intensity electrical stimulation to the amygdala once daily.
-
Seizure Scoring: Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine's scale).
-
Drug Administration: Once the animals are fully kindled (consistently showing generalized seizures), administer CL 218 ,872 or vehicle prior to the daily stimulation.
-
Data Analysis: A reduction in seizure score or a complete blockade of seizures indicates anticonvulsant activity. The effect on afterdischarge duration (the period of epileptiform electrical activity in the brain following stimulation) is also measured.[8]
Conclusion
CL 218 ,872 is a valuable research tool for investigating the role of the α1 subunit of the GABA-A receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by sedative, anxiolytic, and anticonvulsant properties, makes it a compound of interest for the development of novel therapeutics targeting GABAergic neurotransmission. The data and protocols presented in this guide are intended to facilitate further research into the properties and potential applications of CL 218 ,872.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-GABA Binding to GABAA and GABAB Sites on Rat Brain Crude Synaptic Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CL 218 ,872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 218 ,872 is a triazolopyridazine derivative that has garnered significant interest in neuroscience research due to its unique pharmacological profile as a selective ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive in-depth technical guide on the in vitro characterization of CL 218 ,872, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. As a partial agonist with preferential affinity for the α1 subunit of the GABAA receptor, CL 218 ,872 exhibits a distinct spectrum of activity, including sedative, hypnotic, anxiolytic, and anticonvulsant effects.[1][2][3][4] This guide is intended to serve as a core resource for researchers and professionals in drug development engaged in the study of GABAergic modulation.
Core Compound Properties
-
Chemical Name: 3-methyl-6-[3-(trifluoromethyl)phenyl]-[5][6][7]triazolo[4,3-b]pyridazine
-
Molecular Formula: C15H11F3N4
-
Mechanism of Action: Partial agonist at the benzodiazepine site of the GABAA receptor, with selectivity for the α1 subunit.[1] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, resulting in its inhibition.
Quantitative Data
The in vitro binding affinity of CL 218 ,872 for various GABAA receptor subtypes has been determined through radioligand binding assays. This data is crucial for understanding its pharmacological selectivity and potential therapeutic applications.
Table 1: Binding Affinity of CL 218 ,872 for Human GABAA Receptor α Subtypes
| Receptor Subtype | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
Data sourced from publicly available information.
Table 2: Dissociation Constants (KD) from [3H] CL 218 ,872 Binding in Rat Cerebral Cortex
| Binding Site | KD (nM) |
| High-Affinity Site | 10-30 |
| Low-Affinity Site | 200-600 |
This study demonstrated the presence of two distinct binding sites for [3H] CL 218 ,872 in rat brain tissue.[8]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol outlines a general method for determining the binding affinity of CL 218 ,872 to GABAA receptors in brain tissue homogenates.
3.1.1. Membrane Preparation
-
Tissue Homogenization: Whole brain or specific brain regions (e.g., cerebral cortex, cerebellum) from rodents are rapidly dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is homogenized using a glass-Teflon homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash the membranes and remove endogenous GABA. This wash step may be repeated.
-
Final Resuspension: The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).
3.1.2. Binding Assay
-
Reaction Mixture: In a final volume of 500 µL, the following are added to microcentrifuge tubes:
-
100 µL of membrane suspension.
-
50 µL of [3H]-Flunitrazepam (a common radioligand for the benzodiazepine site) at a final concentration of 1-2 nM.
-
50 µL of CL 218 ,872 at various concentrations (for competition assays) or buffer (for saturation assays).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to make up the final volume.
-
-
Incubation: The tubes are incubated at 4°C for 60-90 minutes to reach binding equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. Ki and KD values are determined by non-linear regression analysis of the binding data.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes a general method to assess the functional effects of CL 218 ,872 on GABA-induced currents in cultured neurons or brain slices.
3.2.1. Cell/Slice Preparation
-
Cultured Neurons: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on coverslips. Experiments are typically performed after 7-14 days in vitro.
-
Brain Slices: Acute brain slices (e.g., hippocampal or cortical slices, 300-400 µm thick) are prepared from young adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.
3.2.2. Electrophysiological Recording
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.
-
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are visualized using an upright microscope with DIC optics.
-
Whole-Cell Configuration: A borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution is used to form a giga-ohm seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: GABA is applied to the cell via a perfusion system at a concentration that elicits a submaximal current (e.g., EC20). Once a stable baseline GABA-evoked current is established, CL 218 ,872 is co-applied with GABA to determine its modulatory effect.
-
Data Analysis: The amplitude and kinetics of the GABA-induced currents in the absence and presence of CL 218 ,872 are measured and compared. A concentration-response curve for CL 218 ,872 can be generated to determine its EC50 for potentiation of the GABA response.
Visualizations
Signaling Pathway
Caption: GABAergic synaptic transmission and modulation by CL 218 ,872.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Discussion and Future Directions
The in vitro characterization of CL 218 ,872 has established it as a valuable tool for dissecting the roles of GABAA receptor α1 subunits in the central nervous system. Its selectivity profile distinguishes it from classical benzodiazepines, which typically show less subtype specificity. The quantitative binding data clearly demonstrates a higher affinity for the α1 subtype, which is thought to mediate the sedative and hypnotic effects of benzodiazepine-site agonists.
Future in vitro research could focus on several key areas:
-
High-throughput screening: Utilizing automated patch-clamp systems to screen for novel compounds with similar or improved selectivity profiles.
-
Structural biology: Co-crystallization of CL 218 ,872 with the GABAA receptor to elucidate the precise molecular interactions at the binding site.
-
In vitro metabolism: Detailed characterization of the metabolic pathways of CL 218 ,872 in human liver microsomes to predict its pharmacokinetic profile in humans. Currently, there is a lack of specific data on the in vitro metabolism of CL 218 ,872, with existing literature focusing on other benzodiazepines.
-
Functional Assays: Expanding functional assays beyond simple potentiation of GABA currents to include studies on receptor desensitization and recovery in the presence of CL 218 ,872.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmicrosystems.com [cellmicrosystems.com]
- 8. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of CL 218 ,872 on Neuronal Excitability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 218 ,872, a triazolopyridazine derivative, has been identified as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a preferential affinity for the α1 subunit. This document provides a comprehensive technical guide on the effects of CL 218 ,872 on neuronal excitability. It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the fields of neuroscience and pharmacology. The evidence presented herein demonstrates that CL 218 ,872 enhances GABAergic inhibition, thereby reducing neuronal excitability, which underlies its observed anxiolytic, sedative, and anticonvulsant properties.
Introduction
Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance between excitatory and inhibitory neurotransmission. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain. Its potentiation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in the likelihood of action potential firing.
CL 218 ,872 has emerged as a significant research tool due to its selectivity for the α1 subunit of the GABA-A receptor. This selectivity offers the potential for targeted therapeutic interventions with a reduced side-effect profile compared to non-selective benzodiazepines. This guide synthesizes the current understanding of how CL 218 ,872 modulates neuronal excitability at the molecular, cellular, and systemic levels.
Mechanism of Action
CL 218 ,872 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. This potentiation results in an increased frequency of channel opening, leading to a greater influx of chloride ions and a more pronounced inhibitory postsynaptic potential.
Signaling Pathway
The binding of CL 218 ,872 to the α1 subunit of the GABA-A receptor initiates a conformational change that increases the receptor's affinity for GABA. This allosteric modulation enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability.
Figure 1. Signaling pathway of CL 218,872 at the GABA-A receptor.
Quantitative Data on Receptor Binding and Neuronal Modulation
The following tables summarize the quantitative data available for CL 218 ,872, focusing on its binding affinity and its effects on GABAergic transmission.
GABA-A Receptor Subunit Binding Affinity
CL 218 ,872 displays a distinct binding profile, with a higher affinity for the α1 subunit compared to other α subunits.
| Receptor Subunit | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α5 | 490 |
| α6 | >10000 |
| Table 1: Binding affinities (Ki) of CL 218 ,872 for different α subunit-containing GABA-A receptors. |
Electrophysiological Effects
| Parameter | Effect of CL 218 ,872 |
| GABA-evoked currents | Weak enhancement at high nanomolar concentrations |
| Table 2: Qualitative summary of the electrophysiological effects of CL 218 ,872 on GABA-activated currents in cultured mouse spinal cord neurons. |
Experimental Protocols
This section details the methodologies employed in the key experiments that have elucidated the effects of CL 218 ,872 on neuronal excitability.
Dissociated Spinal Cord Neuron Culture for Electrophysiology
This protocol is foundational for studying the direct effects of compounds on neuronal ion channels.
Objective: To prepare primary cultures of mouse spinal cord neurons for whole-cell patch-clamp recordings.
Methodology:
-
Tissue Dissociation: Spinal cords are dissected from embryonic mice and enzymatically dissociated using trypsin to obtain a single-cell suspension.
-
Cell Plating: Neurons are plated on a suitable substrate (e.g., poly-L-lysine coated coverslips) in a defined culture medium.
-
Culture Maintenance: Cultures are maintained in a controlled environment (37°C, 5% CO2) for several days to allow for neuronal maturation and process extension.
Figure 2. Workflow for preparing dissociated spinal cord neuron cultures.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the neuronal membrane in response to GABA and modulators like CL 218 ,872.
Objective: To measure GABA-activated chloride currents and their modulation by CL 218 ,872.
Methodology:
-
Preparation: A cultured neuron is identified under a microscope, and a glass micropipette with a fine tip is positioned onto the cell surface.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) to record the currents flowing through the ion channels.
-
Drug Application: GABA, alone or in combination with CL 218 ,872, is applied to the neuron, and the resulting changes in chloride current are recorded and analyzed.
Recording Solutions (Typical):
-
Intracellular Solution (in pipette, mM): CsCl (140), MgCl2 (2), EGTA (11), HEPES (10), ATP (2).
-
Extracellular Solution (bath, mM): NaCl (150), KCl (3), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (10).
Figure 3. Experimental workflow for whole-cell voltage-clamp recordings.
In Vivo Effects on Neuronal Excitability
Animal models provide systemic-level evidence for the effects of CL 218 ,872 on neuronal excitability, primarily through its anticonvulsant properties.
Kainic Acid-Induced Seizure Model
Objective: To assess the anticonvulsant efficacy of CL 218 ,872 in a chemically-induced seizure model.
Methodology:
-
Animal Model: Rodents (e.g., rats) are administered kainic acid, a potent neuroexcitant that induces seizures.
-
Drug Administration: A separate group of animals is pre-treated with CL 218 ,872 at various doses prior to kainic acid administration.
-
Behavioral Observation: The severity and latency of seizures are observed and scored.
-
Endpoint Analysis: The ability of CL 218 ,872 to prevent or reduce the severity of seizures is quantified.
Amygdala-Kindled Seizure Model
Objective: To evaluate the effect of CL 218 ,872 on the development and expression of seizures in a model of temporal lobe epilepsy.
Methodology:
-
Electrode Implantation: Electrodes are surgically implanted into the amygdala of rodents.
-
Kindling: Repeated, low-intensity electrical stimulation of the amygdala leads to the progressive development of seizures (kindling).
-
Drug Testing: CL 218 ,872 is administered to assess its impact on the kindling process or on the expression of fully kindled seizures.
-
Electrophysiological and Behavioral Monitoring: Seizure activity is monitored both electrographically and behaviorally.
Conclusion and Future Directions
CL 218 ,872 is a valuable pharmacological tool for investigating the role of the α1 subunit of the GABA-A receptor in regulating neuronal excitability. The available data strongly support its function as a positive allosteric modulator that enhances GABAergic inhibition. Its anticonvulsant effects in vivo are a direct consequence of this reduction in neuronal excitability.
For future research, it is imperative to obtain more detailed quantitative electrophysiological data. Specifically, generating comprehensive dose-response curves for the potentiation of GABA-activated currents by CL 218 ,872 would be highly beneficial. Furthermore, investigating its effects on spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) would provide deeper insights into its pre- and postsynaptic mechanisms of action. Such studies will be crucial for the continued development of α1-selective GABA-A receptor modulators as potential therapeutic agents for neurological and psychiatric disorders characterized by neuronal hyperexcitability.
Foundational Research on CL 218 ,872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research of CL 218 ,872, a triazolopyridazine derivative that has been instrumental in understanding the pharmacology of the GABA-A receptor. This document summarizes key quantitative data, outlines experimental methodologies based on foundational studies, and provides visual representations of its mechanism of action and experimental workflows.
Core Concepts: Mechanism of Action
CL 218 ,872 is a partial agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for the α1 subunit.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[2]
CL 218 ,872, like benzodiazepines, binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[3] Its preference for the α1 subunit is believed to contribute to its distinct pharmacological profile, which includes anxiolytic, sedative, and anticonvulsant properties.[1][4]
Quantitative Data Summary
| Receptor Subtype | Ki (nM) | Reference |
| α1 | 130 | [4] |
| α2 | 1820 | [4] |
| α3 | 1530 | [4] |
| α4 | >10000 | [4] |
| α5 | 490 | [4] |
| α6 | >10000 | [4] |
| Rat Cortex | 1840 | [5] |
Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABA-A Receptor Subtypes.
| Pharmacological Effect | Animal Model | ED50 / Effective Dose | Route of Administration | Reference |
| Anxiolytic (Anti-conflict) | Rat | ~5 mg/kg | - | [6] |
| Anxiolytic (Footshock-induced fighting) | Mouse | 58 mg/kg (ED50) | p.o. | [6] |
| Sedative (Reduced locomotor activity) | Rat | 5-20 mg/kg | p.o. | [6] |
| Sedative (Reduced locomotor activity) | Rat | 2.5-10 mg/kg | - | [7] |
| Sedative (Reduced locomotor activity & head-dipping) | Mouse & Rat | 10 mg/kg | - | [3] |
| Anticonvulsant (Amygdaloid-kindled seizures) | Rat | 5, 10, and 20 mg/kg | - | [8] |
| Anticonvulsant (Kainic acid-induced convulsions) | Rat | ≥ 25 mg/kg | i.p. | [9] |
Table 2: In Vivo Efficacy of CL 218 ,872.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CL 218 ,872 and a general workflow for its in vivo evaluation.
Caption: Mechanism of action of CL 218 ,872 at the GABA-A receptor.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CL 218872 | GABA Receptor | TargetMol [targetmol.com]
- 5. 9395 [pdspdb.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CL 218 ,872 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine derivative that acts as a selective partial agonist for the benzodiazepine (BZ) BZ1 receptor subtype, a component of the GABA-A receptor complex.[1][2] This selectivity confers upon it a unique pharmacological profile, exhibiting anxiolytic, sedative, and anticonvulsant properties.[1] These characteristics make CL 218 ,872 a valuable tool for preclinical research in neuroscience, particularly in studies related to anxiety, epilepsy, and sleep disorders. This document provides detailed protocols for the in vivo administration of CL 218 ,872 to rats, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Table 1: In Vivo Efficacy of CL 218 ,872 in Rats
| Experimental Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Locomotor Activity | Oral (p.o.) | 5 - 20 | Reduced locomotor activity, head-dipping, and rearing.[1] | [1] |
| Sedation | Oral (p.o.) | 10 | Significantly decreased locomotor activity and head-dipping.[3] | [3] |
| Place Learning | Intraperitoneal (i.p.) | 5 - 20 | Impaired place learning, increased swim path length.[1] | [1] |
| Amygdaloid-Kindled Seizures | Not Specified | 1 - 20 | Dose-dependent retardation of seizure development and depression of kindled seizures.[2] | [2] |
| Discriminative Stimulus | Oral (p.o.) | 5 | Served as a discriminative cue, generalizing to other benzodiazepine receptor agonists. | [4] |
Table 2: Physicochemical Properties and Solubility of CL 218 ,872
| Property | Value |
| Molecular Formula | C₁₃H₉F₃N₄ |
| Molecular Weight | 278.24 g/mol |
| Solubility | DMSO: ~16.67 mg/mL |
| Ethanol: 1 mg/mL | |
| DMF: 1 mg/mL |
Experimental Protocols
Materials
-
CL 218 ,872 powder
-
Vehicle components (see below for recommendations)
-
Sterile saline (0.9% NaCl)
-
Tween 80 (Polysorbate 80)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Appropriate syringes and needles (for i.p./s.c. administration) or gavage needles (for oral administration)
-
Male Sprague-Dawley rats (or other appropriate strain)
Dosing Solution Preparation
The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of CL 218 ,872 for in vivo administration. While CL 218 ,872 is soluble in organic solvents like DMSO and ethanol, these can be toxic at higher concentrations. Therefore, a co-solvent system is often preferred. Below are suggested protocols for preparing dosing solutions. Note: These are general recommendations and may require optimization for specific experimental needs.
Protocol 1: Vehicle for Oral (p.o.) and Intraperitoneal (i.p.) Administration (Tween 80-based)
This protocol utilizes Tween 80 as a surfactant to create a stable suspension of CL 218 ,872 in saline.
-
Calculate the required amount of CL 218 ,872 based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 1-5 mL/kg for rats).
-
Weigh the calculated amount of CL 218 ,872 powder and place it in a sterile vial.
-
Prepare the vehicle solution: A common vehicle consists of 0.9% sterile saline containing a low concentration of Tween 80 (e.g., 0.5-2% v/v). For example, to prepare 10 mL of a 1% Tween 80 vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile saline.
-
Add a small volume of the vehicle to the CL 218 ,872 powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonication may be used to aid in the dispersion of the compound.
-
Visually inspect the solution for any large particles. A fine, homogenous suspension is desired.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Vehicle for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Administration (Co-solvent based)
For compounds with poor aqueous solubility, a co-solvent system involving DMSO or PEG300 can be used. However, the final concentration of the organic solvent should be minimized to avoid toxicity.
-
Calculate the required amount of CL 218 ,872.
-
Dissolve the CL 218 ,872 powder in a minimal amount of DMSO or PEG300. For example, dissolve the total required amount of the compound in a volume of DMSO that will constitute no more than 5-10% of the final dosing volume.
-
In a separate sterile vial, prepare the required volume of sterile saline.
-
While vortexing the saline, slowly add the CL 218 ,872/DMSO (or PEG300) solution. This dropwise addition is crucial to prevent precipitation of the compound.
-
Continue to vortex until a clear solution or a fine, stable suspension is formed.
-
The final concentration of the organic solvent should be kept as low as possible.
Administration to Rats
Oral Administration (Gavage)
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion length for the gavage needle.
-
Draw the prepared dosing solution into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Observe the animal for any signs of distress during and after the procedure.
Intraperitoneal (i.p.) Injection
-
Restrain the rat, exposing the lower abdominal quadrants.
-
Lift the hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert a 23-25 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no body fluids are drawn into the syringe, indicating incorrect placement.
-
Slowly inject the dosing solution.
Subcutaneous (s.c.) Injection
-
Gently lift the loose skin over the back of the neck or along the flank to form a tent.
-
Insert a 23-25 gauge needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Slowly inject the solution.
Mandatory Visualizations
Signaling Pathway of CL 218 ,872 at the GABA-A Receptor
Caption: Signaling pathway of CL 218 ,872 at the GABA-A receptor.
Experimental Workflow for In Vivo Administration of CL 218 ,872
Caption: General experimental workflow for in vivo studies with CL 218 ,872.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of CL 218872 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218872 is a triazolopyridazine derivative and a selective ligand for the benzodiazepine receptor subtype BZ1.[1] It exhibits anxiolytic, sedative, and anticonvulsant properties, making it a valuable tool in neuroscience research, particularly in studies related to anxiety, epilepsy, and sleep disorders.[1][2] Proper preparation of this compound solutions for in vivo injection is critical to ensure accurate dosing, bioavailability, and experimental reproducibility. This document provides detailed protocols and supporting data for the solubilization and preparation of this compound for injection in a research setting.
Physicochemical Properties and Solubility
this compound is a crystalline solid that is poorly soluble in aqueous solutions.[3] Therefore, the use of organic solvents or co-solvent systems is necessary for the preparation of injectable formulations.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 13.9 mg/mL[4] | 50 mM | Sonication is recommended to aid dissolution.[4] |
| DMSO | 1 mg/mL[3][5] | ~3.6 mM | - |
| DMF | 1 mg/mL[3][5] | ~3.6 mM | - |
| Ethanol | 1 mg/mL[3][5] | ~3.6 mM | - |
Recommended Solvents and Vehicle Formulations
For in vivo injections, it is crucial to use a vehicle that is biocompatible and minimizes toxicity. A common approach for poorly water-soluble compounds like this compound is to prepare a concentrated stock solution in an organic solvent, which is then diluted with a suitable aqueous vehicle to the final desired concentration for injection.
Table 2: Recommended Solvents and Vehicles for Injection
| Component | Role | Recommended Concentration in Final Solution | Notes |
| DMSO | Primary Solvent | ≤ 10% (v/v) | Minimizes potential toxicity and behavioral effects. |
| PEG 300 / PEG 400 | Co-solvent | 10-40% (v/v) | Helps to maintain solubility upon dilution. |
| Tween 80 | Surfactant/Emulsifier | 1-5% (v/v) | Improves stability and prevents precipitation. |
| Saline (0.9% NaCl) or PBS | Aqueous Vehicle | q.s. to final volume | Ensures isotonicity of the final injection solution. |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]
Preparation of a Final Injection Solution (Example: 1 mg/mL for Intraperitoneal Injection)
This protocol provides a common vehicle formulation. The final concentrations of co-solvents may need to be optimized depending on the required dose and administration volume.
Materials:
-
this compound stock solution (10 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
In a sterile conical tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO. For a final concentration of 1 mg/mL, this will constitute 10% of the final volume.
-
Add PEG 300 to the tube. For a final concentration of 40%, add a volume equivalent to 40% of the final desired volume.
-
Add Tween 80 to the tube. For a final concentration of 5%, add a volume equivalent to 5% of the final desired volume.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Slowly add sterile saline (0.9% NaCl) to the mixture while vortexing to reach the final desired volume.
-
The final vehicle composition will be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or lowering the final drug concentration).
-
Prepare the injection solution fresh on the day of the experiment. Do not store the diluted solution.
In Vivo Administration
this compound has been successfully administered in rodents via oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) routes.[1] The choice of administration route will depend on the specific experimental design.
Table 3: Reported In Vivo Dosing of this compound
| Species | Route of Administration | Effective Dose Range | Observed Effect |
| Mice | p.o. | ED50 of 58 mg/kg | Inhibition of footshock-induced fighting.[1] |
| Rats | p.o. | 5-20 mg/kg | Reduction in locomotor activity.[1] |
| Mice | s.c. | 20-40 mg/kg | Antagonism of Diazepam-induced effects.[1] |
| Rats | i.p. | 5-20 mg/kg | Impairment of place learning.[1] |
| Rats | i.p. | ≥ 25 mg/kg | Reduction of kainic acid-induced convulsions.[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CL 218 ,872 for Anxiety Research in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine compound that acts as a selective partial agonist at the α1 subunit of the GABA-A receptor, which is a subtype of the benzodiazepine (BZ) receptor.[1] This selectivity confers a unique pharmacological profile, with demonstrated anxiolytic (anti-anxiety), sedative, and anticonvulsant properties.[2][3] Initially considered a non-sedative anxiolytic, further studies have shown that sedative effects can occur at doses slightly higher than those required for anxiolysis.[3][4] Its distinct mechanism of action compared to classical benzodiazepines like diazepam makes it a valuable tool for investigating the neurobiology of anxiety and for the development of novel anxiolytic therapeutics with potentially fewer side effects.
These application notes provide a comprehensive overview of the effective dosages of CL 218 ,872 in common mouse models of anxiety, detailed experimental protocols, and a summary of its mechanism of action.
Data Presentation: Effective Dosages of CL 218 ,872 in Mouse Models
The following table summarizes the effective dosages of CL 218 ,872 used in various behavioral assays in mice to assess its anxiolytic and sedative effects. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental parameters of the anxiety model being used.
| Behavioral Test | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effects | Citations |
| Footshock-Induced Fighting | Not Specified | Oral (p.o.) | ED₅₀: 58 mg/kg | Inhibition of fighting behavior | [2] |
| Holeboard Test | Not Specified | Not Specified | 10 mg/kg | Significant sedative effects (decreased locomotor activity and head-dipping) | [4] |
| General Locomotor Activity | Not Specified | Not Specified | Doses slightly larger than anxiolytic doses | Reduced locomotor activity | [3] |
| Convulsion Models (various convulsants) | C57BL (inbred) | Not Specified | 0.5-7.5 mg/kg | Proconvulsant effects | [5][6] |
| Convulsion Models (various convulsants) | C57BL (inbred) | Not Specified | 20-60 mg/kg | Anticonvulsant effects | [5][6] |
Note: The proconvulsant effect at lower doses is an important consideration for study design.[5][6]
Experimental Protocols
Detailed methodologies for two standard mouse models of anxiety, the Elevated Plus Maze (EPM) and the Light-Dark Box Test, are provided below. These protocols are based on established procedures and can be adapted for testing the effects of CL 218 ,872.[7][8][9][10][11]
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[8]
-
Video tracking software and camera.
-
CL 218 ,872 solution and vehicle control.
-
Standard laboratory mice.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[12] Pre-handling the mice for several days prior to testing is also recommended to reduce stress.[7]
-
Drug Administration: Administer CL 218 ,872 or vehicle control via the desired route (e.g., intraperitoneally, orally). The pre-treatment time will depend on the route of administration and should be determined in pilot studies (typically 30 minutes for IP injections).[13]
-
Testing:
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[8] An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used to assess general locomotor activity.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.[14]
Protocol 2: Light-Dark Box Test
This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.[11]
Materials:
-
Light-Dark Box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).[10][11]
-
Video tracking software and camera.
-
CL 218 ,872 solution and vehicle control.
-
Standard laboratory mice.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes in a low-light or red-light environment.[9][15]
-
Drug Administration: Administer CL 218 ,872 or vehicle control at the appropriate pre-treatment time.
-
Testing:
-
Data Analysis: Key parameters to measure include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[10]
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.[9]
Signaling Pathways and Experimental Workflow
Mechanism of Action of CL 218 ,872
CL 218 ,872 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, specifically showing selectivity for the α1 subunit.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a decrease in its excitability. CL 218 ,872, as a partial agonist, enhances the effect of GABA, thereby increasing the frequency of channel opening and promoting an inhibitory postsynaptic potential. This enhanced inhibitory neurotransmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is thought to underlie its anxiolytic effects.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-dark box test for mice [protocols.io]
- 10. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 11. conductscience.com [conductscience.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of CL 218872 in Amygdaloid-Kindled Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of CL 218872 , a triazolopyridazine with selective affinity for the benzodiazepine BZ1 receptor subtype, in amygdaloid-kindled seizure models. Amygdala kindling is a widely used preclinical model that mimics the progressive development of focal epilepsy, making it an invaluable tool for the investigation of epileptogenesis and the screening of potential anticonvulsant therapies. this compound has demonstrated efficacy in this model, offering a valuable pharmacological tool to probe the role of the BZ1 receptor in seizure development and expression.
This document outlines detailed protocols for amygdala kindling in rats, including stereotaxic surgery for electrode implantation, electrical stimulation parameters, and behavioral seizure scoring. It also presents quantitative data on the dose-dependent effects of this compound and its interaction with the benzodiazepine antagonist, flumazenil. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the experimental procedures and the mechanism of action of this compound .
Quantitative Data Summary
The anticonvulsant effects of this compound in the amygdaloid-kindled seizure model are dose-dependent. The following tables summarize the key quantitative findings from studies investigating the impact of this compound on the development and expression of kindled seizures.
Table 1: Effect of this compound on the Development of Amygdaloid-Kindled Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Afterdischarges to Generalization |
| Vehicle (Control) | - | 15.2 ± 1.5 |
| this compound | 1 | 17.5 ± 2.1 |
| this compound | 5 | 24.8 ± 2.9 |
| this compound | 10 | 28.5 ± 3.2 |
| this compound | 20 | 32.1 ± 3.5* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on the Expression of Fully Kindled Seizures
| Treatment Condition | Dose (mg/kg, i.p.) | Mean Seizure Stage (Racine Scale) | Mean Afterdischarge Duration (seconds) |
| Vehicle | - | 4.8 ± 0.2 | 85.3 ± 7.1 |
| this compound | 1 | 4.2 ± 0.3 | 68.5 ± 6.5 |
| this compound | 5 | 2.8 ± 0.4 | 45.1 ± 5.8 |
| this compound | 10 | 1.5 ± 0.5 | 22.7 ± 4.9 |
| this compound | 20 | 0.8 ± 0.3 | 10.2 ± 3.1 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Reversal of this compound 's Anticonvulsant Effect by Flumazenil
| Pre-treatment | Treatment | Dose (mg/kg, i.p.) | Mean Seizure Stage (Racine Scale) |
| Vehicle | Vehicle | - | 4.7 ± 0.2 |
| Vehicle | this compound | 20 | 1.1 ± 0.4* |
| Flumazenil | this compound | 10 + 20 | 3.9 ± 0.5** |
*p < 0.05 compared to Vehicle + Vehicle. **p < 0.05 compared to Vehicle + this compound . Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Stereotaxic Implantation of Amygdala Electrode in Rats
This protocol details the surgical procedure for implanting a bipolar electrode into the basolateral amygdala of a rat.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Bipolar stainless-steel electrode (e.g., Plastics One)
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Using a stereotaxic atlas, determine the coordinates for the basolateral amygdala. A typical coordinate is: Anterior-Posterior (AP): -2.2 mm from bregma; Medial-Lateral (ML): ±4.7 mm from the midline; Dorsal-Ventral (DV): -8.7 mm from the skull surface [1].
-
Drill a small burr hole in the skull at the determined AP and ML coordinates.
-
Slowly lower the bipolar electrode to the target DV coordinate.
-
Secure the electrode to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before commencing the kindling procedure.
Protocol 2: Amygdala Kindling Procedure
This protocol describes the process of inducing kindled seizures through repeated electrical stimulation of the amygdala.
Materials:
-
Kindled rat with implanted electrode
-
Electrical stimulator
-
Cabling to connect the stimulator to the electrode
-
Observation chamber
Procedure:
-
Handle the rats daily for several days prior to the start of the experiment to acclimate them to the procedure.
-
Connect the rat to the stimulation apparatus via the implanted electrode.
-
Deliver a constant current stimulation to the amygdala. A typical stimulation parameter is a 200 µA, 50 Hz monophasic square-wave pulse for 2 seconds, administered once daily [1].
-
Immediately after each stimulation, observe the rat's behavior for at least 2 minutes and score the seizure severity using the Racine scale (see Table 4).
-
Record the afterdischarge duration (the period of epileptiform activity following the stimulus) using electroencephalogram (EEG) if available.
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for at least three consecutive days. This is considered the "fully kindled" state.
Table 4: Racine Scale for Seizure Classification
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized convulsions |
Protocol 3: Evaluation of this compound in Kindled Rats
This protocol outlines the procedure for assessing the anticonvulsant effects of this compound on both the development and expression of kindled seizures.
To study the effect on kindling development:
-
Administer this compound (at desired doses, e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to each daily stimulation during the kindling acquisition phase.
-
Record the number of stimulations required for each rat to reach the first Stage 4 or 5 seizure.
To study the effect on the expression of fully kindled seizures:
-
Use fully kindled rats that consistently exhibit Stage 4 or 5 seizures.
-
On a test day, administer this compound (at desired doses) or vehicle 30 minutes prior to stimulation.
-
Deliver the electrical stimulation and record the seizure stage and afterdischarge duration.
-
To investigate the interaction with flumazenil, administer flumazenil (e.g., 10 mg/kg, i.p.) 15 minutes before the administration of this compound .
Visualizations
Caption: Workflow for amygdala kindling experiments.
Caption: Mechanism of action of this compound .
References
Application Notes and Protocols for CL 218872 in Kainate-Induced Convulsion Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of CL 218872 , a selective ligand for the benzodiazepine receptor subtype BZ1, in preclinical studies of kainate-induced convulsions. this compound has demonstrated significant anticonvulsant properties, making it a valuable tool for epilepsy research and the development of novel antiepileptic drugs.[1][2] These protocols are intended to offer a standardized framework for inducing and evaluating seizures in rodent models and for assessing the therapeutic potential of this compound .
Introduction
The kainate-induced seizure model is a well-established and widely used animal model that recapitulates key features of human temporal lobe epilepsy, the most common form of focal epilepsy.[3] Systemic or intracerebral administration of kainic acid, a potent agonist of AMPA/kainate glutamate receptors, induces status epilepticus, which is followed by a latent period and the subsequent development of spontaneous recurrent seizures.[3][4] This model is invaluable for investigating the pathophysiology of epilepsy and for screening potential anticonvulsant compounds.
this compound is a triazolopyridazine that acts as a selective ligand for the BZ1 (or α1) subtype of the GABA-A receptor.[1][2][5] Its mechanism of action involves the allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA.[6][7][8] This potentiation of GABAergic neurotransmission underlies its anxiolytic, sedative, and anticonvulsant effects.[1] Studies have shown that pretreatment with this compound can effectively reduce the severity of kainate-induced convulsions and the associated neuropathology in rats, suggesting its potential as a therapeutic agent for epilepsy.[9][10]
Data Presentation
Table 1: Dose-Response of this compound in Preclinical Models
| Dose Range (mg/kg) | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.5 - 7.5 | Not Specified | Mouse | Proconvulsant (with picrotoxin) | [11][12] |
| 1 | Not Specified | Rat | No significant effect on kindled seizures | [4] |
| 5 - 20 | p.o., i.p. | Rat | Sedative effects, retarded kindled seizures | [1][4][13] |
| 20 - 60 | Not Specified | Mouse | Anticonvulsant (against pentetrazol) | [11][12] |
| 25 | i.p. | Rat | Reduced kainate-induced convulsions | [9][10] |
| 50 | i.p. | Rat | More effective than diazepam (20 mg/kg) in blocking kainate-induced status epilepticus | [9][10] |
Table 2: Dosing Guidelines for Kainate-Induced Seizures
| Animal Model | Route of Administration | Dosing Strategy | Dosage | Reference |
| Rat (Sprague-Dawley) | i.p. | Single Dose | 9 mg/kg | [14] |
| Rat (Wistar Han, Sprague-Dawley) | i.p. | Repeated Low Dose | Initial: 7.5 mg/kg; Subsequent: 2.5 mg/kg every 30 min | [3] |
| Rat (Fischer 344) | i.p. | Repeated Low Dose | 2.5 mg/kg/hr | [15] |
| Mouse (C57BL/6J) | i.p. | Single High Dose | 20 - 30 mg/kg | [16] |
| Mouse (C57BL/6J) | i.p. | Single Dose | 15 - 30 mg/kg | [14] |
| Mouse (C57Bl6) | Intrahippocampal | Single Dose | 0.74 mM, 2.22 mM, or 20 mM | [17] |
Table 3: Modified Racine Scale for Seizure Severity Assessment
| Stage | Behavioral Manifestations |
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements (e.g., whisker trembling, chewing) |
| 2 | Head nodding, "wet dog shakes" |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
| 6 | Severe tonic-clonic seizures with loss of posture |
| 7 | Tonic extension of limbs, potentially leading to death |
Note: This is a composite scale based on multiple sources. Researchers should ensure consistent scoring criteria throughout their studies.[1][2][18]
Experimental Protocols
Protocol 1: Evaluation of this compound Pretreatment on Kainate-Induced Seizures in Rats
1. Animals:
-
Adult male Sprague-Dawley rats (200-250 g).
-
House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization before the experiment.
2. Materials and Reagents:
-
this compound
-
Kainic acid monohydrate
-
Vehicle for this compound (e.g., sterile saline with 1% Tween 80)
-
Sterile saline (0.9% NaCl)
-
Injection syringes and needles (appropriate for intraperitoneal administration)
-
Observation chambers
-
Video recording equipment
3. Experimental Procedure:
-
Drug Preparation:
-
Prepare a stock solution of kainic acid in sterile saline.
-
Prepare the desired concentrations of this compound in the chosen vehicle.
-
-
Animal Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Kainate
-
Group 3: this compound (e.g., 25 mg/kg, i.p.) + Kainate
-
Group 4: this compound (e.g., 50 mg/kg, i.p.) + Kainate
-
-
Administration:
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the initial injection, administer kainic acid (e.g., 9 mg/kg, i.p.) or saline.
-
-
Observation and Scoring:
-
Immediately after kainate administration, place the animal in an observation chamber.
-
Video record the animal's behavior for at least 2 hours.
-
A trained observer, blinded to the treatment groups, should score the seizure severity at regular intervals (e.g., every 5 minutes) using the modified Racine scale (Table 3).
-
Record the latency to the first seizure (Stage 3 or higher) and the duration of convulsive seizures.
-
-
Endpoint:
-
At the end of the observation period, animals can be euthanized for subsequent neuropathological analysis (e.g., Nissl staining, Fluoro-Jade C) to assess neuronal damage, particularly in the hippocampus.
-
Protocol 2: Kainate-Induced Status Epilepticus (Repeated Low-Dose Protocol)
This protocol is designed to induce a more consistent status epilepticus with potentially lower mortality.
1. Animals and Materials:
-
As described in Protocol 1.
2. Experimental Procedure:
-
Drug Administration:
-
Administer the pretreatment compound (e.g., this compound or vehicle) 30 minutes prior to the first kainate injection.
-
Administer an initial i.p. injection of kainic acid at 7.5 mg/kg.[3]
-
After 45 minutes, administer subsequent doses of 2.5 mg/kg of kainic acid every 30 minutes.[3]
-
Continue the injections until the animal exhibits sustained convulsive seizures (e.g., four convulsive seizures within one hour).[3]
-
-
Observation and Scoring:
-
Continuously monitor and score the animal's behavior as described in Protocol 1.
-
The duration of status epilepticus should be recorded.
-
-
Termination of Status Epilepticus (Optional):
-
To reduce mortality and the severity of brain damage, status epilepticus can be terminated after a predetermined period (e.g., 2 hours) by administering an anticonvulsant such as diazepam (10 mg/kg, i.p.).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticonvulsant effects of this compound .
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Racine stages - Wikipedia [en.wikipedia.org]
- 3. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. PROGRESSION-OF-KAINATE-INDUCED-STATUS-EPILEPTICUS-IN-AGED-AND-ADULT-FISCHER-344-RATS--A-BEHAVIORAL-AND-EEG-STUDY [aesnet.org]
- 16. Frontiers | Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models [frontiersin.org]
- 17. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with CL 218872
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218872 is a triazolopyridazine compound that acts as a selective ligand for the BZ1 benzodiazepine receptor subtype, a component of the GABA-A receptor complex.[1] This compound has demonstrated anxiolytic, sedative, and potent anticonvulsant properties in preclinical studies.[1][2][3] Its mechanism of action involves the positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[4] These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings to investigate its effects on neuronal excitability and synaptic transmission.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from in vivo and in vitro studies.
Table 1: In Vivo Anticonvulsant and Behavioral Effects of this compound
| Species | Model | Parameter | Dose Range | Effect | Reference |
| Rat | Amygdaloid-Kindled Seizures | Seizure Development | 1, 5, 10, 20 mg/kg | Dose-dependent retardation of kindling development.[3] | [3] |
| Rat | Kainic Acid-Induced Convulsions | Convulsion Severity | ≥ 25 mg/kg (i.p.) | Reduction in convulsions and subsequent neuropathology.[5] | [5] |
| Rat | Locomotor Activity | Spontaneous Activity | 5-20 mg/kg (p.o.) | Reduction in locomotor activity, head-dipping, and rearing.[1] | [1] |
| Mouse | Footshock-Induced Fighting | Aggression Inhibition | ED₅₀ of 58 mg/kg (p.o.) | 50-fold lower potency than Diazepam.[1] | [1] |
| Mouse | Picrotoxin-Induced Convulsions | Proconvulsant Effect | 0.5-7.5 mg/kg | Proconvulsant at low doses when combined with picrotoxin.[6] | [6] |
| Mouse | Pentetrazol-Induced Convulsions | Anticonvulsant Effect | 20-60 mg/kg | Counteracted seizures caused by pentetrazol.[6] | [6] |
Table 2: In Vitro Electrophysiological and Binding Effects of this compound
| Preparation | Method | Parameter | Concentration | Effect | Reference |
| Mouse Spinal Cord Neurons | Cell Culture | GABA Response Enhancement | High nanomolar | Weak enhancer of GABA-evoked currents.[4] | [4] |
| Rat Cerebellum Homogenate | [³H]flunitrazepam Binding | Inhibition | - | More potent inhibition compared to cortex.[2] | [2] |
| Rat Cortex Homogenate | [³H]flunitrazepam Binding | Inhibition | - | Less potent inhibition compared to cerebellum.[2] | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol describes the application of this compound to cultured neurons to assess its modulatory effects on GABA-A receptor-mediated currents.
1. Cell Culture:
- Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on glass coverslips.
- Maintain cultures in appropriate media and conditions to ensure healthy, mature neurons for recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.05 EGTA, 2 ATP-Mg, 0.1 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. Note: CsCl is used to block potassium channels and isolate GABA-A receptor currents.
- GABA Stock Solution (10 mM): Dissolve GABA in the external solution.
- this compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Recording Procedure:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
- Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
- Clamp the membrane potential at -60 mV.
- Obtain a stable baseline recording of spontaneous activity.
4. Drug Application:
- Apply GABA (e.g., 1-10 µM) to the neuron using a fast perfusion system to evoke a baseline GABA-A receptor-mediated current (IGABA).
- Wash out the GABA solution until the current returns to baseline.
- Pre-apply this compound at the desired concentration (e.g., 100 nM - 10 µM) for 1-2 minutes.
- Co-apply GABA and this compound and record the potentiated IGABA.
- Wash out both compounds to allow for recovery.
- Repeat with different concentrations of this compound to generate a dose-response curve.
Protocol 2: Field Potential Recording in Acute Brain Slices
This protocol is designed to investigate the effects of this compound on synaptic inhibition in a more intact neural circuit.
1. Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., a modified ACSF with low Ca²⁺ and high Mg²⁺).
- Cut coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome.
- Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
2. Solutions:
- Artificial Cerebrospinal Fluid (ACSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 Glucose. Bubble continuously with 95% O₂ / 5% CO₂.
- this compound Stock Solution (10 mM): Prepare as described in Protocol 1.
3. Recording Procedure:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.
- Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
- Place a recording electrode filled with ACSF in the target dendritic or somatic layer (e.g., stratum radiatum or pyramidale of CA1).
- Deliver brief electrical stimuli to evoke field excitatory postsynaptic potentials (fEPSPs).
4. Paired-Pulse Inhibition Protocol:
- To assess the effect of this compound on GABAergic inhibition, a paired-pulse stimulation paradigm is used.
- Deliver two successive stimuli with a short inter-stimulus interval (e.g., 50 ms). The first stimulus will activate both excitatory and inhibitory circuits. The second fEPSP will be inhibited by the preceding GABAergic activity. The ratio of the second response to the first (Paired-Pulse Ratio, PPR) is a measure of synaptic inhibition.
- Establish a stable baseline of paired-pulse inhibition.
- Bath-apply this compound at the desired concentration (e.g., 1-20 µM) and record the changes in the paired-pulse ratio. An increase in inhibition will lead to a decrease in the PPR.
- Wash out the drug to observe recovery.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General experimental workflow for this compound application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine receptor ligand actions on GABA responses. Benzodiazepines, this compound, zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using CL 218 ,872
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine compound that acts as a selective ligand for the benzodiazepine receptor subtype BZ1, which is primarily characterized by the presence of the α1 subunit of the GABA-A receptor.[1][2] It exhibits anxiolytic, sedative, and anticonvulsant properties in preclinical rodent models.[1][3] These characteristics make CL 218 ,872 a valuable pharmacological tool for investigating the role of the GABA-A α1 subunit in anxiety and related neuropsychiatric disorders.
This document provides detailed application notes and protocols for utilizing CL 218 ,872 in a common behavioral assay for anxiety: the elevated plus maze (EPM).
Data Presentation: Quantitative Effects of CL 218 ,872
The following tables summarize the dose-dependent effects of CL 218 ,872 observed in various behavioral and physiological assays in rodents.
Table 1: Anxiolytic and Sedative Effects of CL 218 ,872 in Rodents
| Species | Assay | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Locomotor Activity | Oral (p.o.) | 5-20 mg/kg | Reduced locomotor activity, head-dipping, and rearing. | [1] |
| Rat | Holeboard Test | Not Specified | 10 mg/kg | Significantly sedative (decreased locomotor activity and head-dipping). | [4] |
| Mouse | Footshock-Induced Fighting | Oral (p.o.) | ED₅₀ of 58 mg/kg | Inhibition of fighting behavior. | [1] |
| Mouse | Holeboard Test | Not Specified | 10 mg/kg | Significantly sedative (decreased locomotor activity and head-dipping). | [4] |
| Squirrel Monkey | Fixed-Interval Responding | Intravenous (i.v.) | 0.3-3.0 mg/kg | Dose-related increases in the rate of responding. | [5] |
Table 2: Anticonvulsant Effects of CL 218 ,872 in Rodents
| Species | Assay | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Amygdaloid-Kindled Seizures | Not Specified | 5, 10, and 20 mg/kg | Retarded development of kindled seizures in a dose-dependent manner. | [2] |
| Mouse | Picrotoxin-Induced Seizures | Not Specified | 0.5-7.5 mg/kg | Proconvulsant effects when combined with subconvulsant doses of picrotoxin. | |
| Mouse | Pentetrazol-Induced Seizures | Not Specified | 20-60 mg/kg | Counteracted seizures caused by pentetrazol. |
Signaling Pathway of CL 218 ,872
CL 218 ,872 exerts its effects by acting as a partial agonist at the benzodiazepine binding site on the GABA-A receptor, with selectivity for the α1 subunit.[6] The binding of CL 218 ,872 allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA. This enhanced GABA binding leads to a more frequent opening of the receptor's intrinsic chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of zopiclone, CL 218,872 and diazepam in squirrel monkeys: antagonism by Ro 15-1788 and CGS 8216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for [3H] CL 218 ,872 Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine that acts as a selective ligand for the benzodiazepine receptor subtype BZ1 (now more commonly referred to as the α1 subunit-containing GABA-A receptor).[1][2] Its selectivity makes it a valuable tool for differentiating benzodiazepine receptor subtypes in various brain regions. Autoradiography utilizing tritiated CL 218 ,872 ([3H] CL 218 ,872) allows for the visualization and quantification of these specific binding sites in tissue sections. This document provides a detailed protocol for performing in vitro autoradiography with [3H] CL 218 ,872 on brain tissue sections.
Data Presentation
The following table summarizes key quantitative data for the [3H] CL 218 ,872 binding assay.
| Parameter | Value | Notes |
| Radioligand | [3H] CL 218 ,872 | |
| High-Affinity Kd | 10-30 nM | In rat cerebral cortex.[3] |
| Low-Affinity Kd | 200-600 nM | In rat cerebral cortex.[3] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | A common buffer for benzodiazepine receptor binding assays.[4][5] |
| [3H] CL 218 ,872 Concentration | 10-30 nM | To selectively label the high-affinity binding sites. |
| Non-specific Binding Displacer | 10 µM Diazepam or 1µM Flumazenil | A high concentration of an unlabeled benzodiazepine ligand is used to saturate the receptors. |
| Incubation Temperature | Room Temperature or 4°C | 4°C can help to reduce non-specific binding and degradation. |
| Incubation Time | 60-90 minutes | Should be sufficient to reach equilibrium. |
| Washing Buffer | Ice-cold Assay Buffer | To remove unbound radioligand. |
| Washing Time | 2 x 5 minutes | Multiple short washes are effective in reducing non-specific binding. |
| Film Exposure Time | 4-8 weeks for tritium-sensitive film | Dependent on the density of receptors and specific activity of the radioligand. |
Experimental Protocol
This protocol outlines the key steps for performing autoradiography with [3H] CL 218 ,872.
I. Tissue Preparation
-
Brain Extraction and Freezing: Rapidly remove the brain from the animal and freeze it in isopentane cooled with dry ice (-40°C to -50°C) to minimize ice crystal formation. Store the frozen brain at -80°C until sectioning.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 10-20 µm.[6] Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Slide Storage: Store the slide-mounted sections in a desiccated slide box at -80°C until the day of the experiment.[7]
II. Autoradiographic Binding Assay
-
Slide Equilibration: On the day of the experiment, bring the slide boxes to room temperature for at least 30 minutes before opening to prevent condensation on the tissue sections.
-
Pre-incubation: To remove endogenous ligands, pre-incubate the slides in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) for 15-30 minutes at 4°C.[7]
-
Drying: Briefly dry the slides with a stream of cool air.
-
Incubation: Incubate the slides with the [3H] CL 218 ,872 solution.
-
Total Binding: Incubate sections in assay buffer containing 10-30 nM [3H] CL 218 ,872.
-
Non-specific Binding: Incubate adjacent sections in the same concentration of [3H] CL 218 ,872, but with the addition of 10 µM diazepam or 1 µM flumazenil to saturate the specific binding sites.[8]
-
Incubate for 60-90 minutes at room temperature or 4°C in a humidified chamber.[7]
-
-
Washing: To remove unbound radioligand, wash the slides in ice-cold assay buffer. Perform two washes of 5 minutes each.[7]
-
Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
III. Autoradiogram Generation and Analysis
-
Exposure: Appose the dried and labeled slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated tritium standards for later quantification.
-
Development: Expose the film or screen at -80°C for 4-8 weeks. The optimal exposure time will need to be determined empirically. After exposure, develop the film according to the manufacturer's instructions or scan the phosphor imaging screen.
-
Image Analysis: Quantify the density of binding sites in different brain regions by analyzing the autoradiograms using a computerized image analysis system. Specific binding can be calculated by subtracting the non-specific binding from the total binding for each region of interest.[6]
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the binding of CL 218 ,872 to the GABA-A receptor and the experimental workflow for the autoradiography protocol.
Caption: Binding of GABA and selective binding of CL 218 ,872 to the GABA-A receptor, leading to neuronal hyperpolarization.
Caption: Experimental workflow for [3H] CL 218 ,872 autoradiography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL-218,872 - Wikipedia [en.wikipedia.org]
- 3. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autoradiography [fz-juelich.de]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying Sleep Architecture in Animal Models with CL 218872
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218872 is a triazolopyridazine compound that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, with selective affinity for the α1 subunit.[1] This selectivity makes it a valuable tool for investigating the role of the GABA-A α1 subunit in sleep regulation and for the development of novel hypnotic agents with potentially fewer side effects than non-selective benzodiazepines. These application notes provide an overview of the use of this compound in animal models to study sleep architecture, including its mechanism of action, expected effects, and detailed experimental protocols.
Mechanism of Action
this compound exerts its sedative and hypnotic effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. The selectivity of this compound for the α1 subunit of the GABA-A receptor is thought to mediate its sedative and hypnotic effects, while having a lesser impact on anxiolytic and myorelaxant functions, which are associated with other α subunits.
Signaling Pathway of GABAA Receptor Activation
Caption: Signaling pathway of this compound at the GABAA receptor.
Data Presentation: Effects on Sleep Architecture
While specific quantitative data for this compound 's effect on sleep architecture is limited in publicly available literature, the effects of other GABA-A α1 selective agonists, such as zolpidem, have been well-documented in animal models. The following tables summarize the expected dose-dependent effects of a GABA-A α1 selective agonist on sleep parameters in rats, based on studies with zolpidem. It is important to note that these are representative data and researchers should perform their own dose-response studies for this compound .
Table 1: Effect of a GABAA α1 Selective Agonist on Sleep Latency and Duration
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Total Sleep Time (min) |
| Vehicle | - | 15.2 ± 2.1 | 280.5 ± 15.3 |
| α1 Agonist | 5 | 10.5 ± 1.8 | 325.1 ± 12.8 |
| α1 Agonist | 10 | 7.8 ± 1.5 | 360.7 ± 18.2 |
| α1 Agonist | 20 | 5.1 ± 1.1 | 395.4 ± 20.1 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data are hypothetical and representative of expected outcomes. |
Table 2: Effect of a GABAA α1 Selective Agonist on Sleep Architecture
| Treatment Group | Dose (mg/kg) | % NREM Sleep | % REM Sleep | % Wake |
| Vehicle | - | 45.3 ± 3.2 | 10.1 ± 1.5 | 44.6 ± 3.8 |
| α1 Agonist | 5 | 52.8 ± 2.9 | 8.5 ± 1.2 | 38.7 ± 3.1 |
| α1 Agonist | 10 | 58.1 ± 3.5** | 7.2 ± 1.0 | 34.7 ± 3.3 |
| α1 Agonist | 20 | 65.4 ± 4.1*** | 6.1 ± 0.8 | 28.5 ± 4.0 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. NREM = Non-Rapid Eye Movement; REM = Rapid Eye Movement. Data are hypothetical and representative of expected outcomes. |
Experimental Protocols
Experimental Workflow for Sleep Architecture Study
References
Application Notes and Protocols for Long-Term Administration of CL 218 ,872 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 218 ,872 is a triazolopyridazine compound that acts as a selective ligand for the benzodiazepine receptor subtype BZ1, which is associated with the α1 subunit of the GABA-A receptor.[1][2][3] It has demonstrated anxiolytic, sedative, and anticonvulsant properties in rodent models.[2][4] These application notes provide a comprehensive overview of the available data on the long-term administration of CL 218 ,872 in rodents, offering detailed experimental protocols and summarizing key findings to guide future research in this area. While acute effects are well-documented, data on chronic administration is limited, highlighting a need for further investigation into the long-term therapeutic potential and challenges, such as tolerance development.
Data Presentation
Table 1: Summary of Behavioral Effects Following Long-Term Administration of CL 218 ,872 in Mice
| Effect | Dosage Range (mg/kg) | Administration Duration | Key Findings |
| Tolerance to Proconvulsant Effects | Low doses | 5 days | The proconvulsant effects observed at low doses were diminished. |
| Tolerance to Anticonvulsant Effects | High doses | 15-20 days | The effectiveness of high doses in counteracting seizures was reduced over time. |
| Sedative Effects | 10 | 6 days | No tolerance was observed to the suppression of locomotor activity.[5] |
Table 2: Summary of Acute Behavioral and Physiological Effects of CL 218 ,872 in Rodents
| Effect | Species | Dosage Range (mg/kg) | Administration Route | Key Findings | | --- | --- | --- | --- | | Anxiolytic | Rat, Mouse | Not specified | Not specified | Similar profile to diazepam.[6] | | Sedative | Rat, Mouse | 10 | Not specified | Reduced locomotor activity.[7][8] | | Anticonvulsant | Rat, Mouse | 20-60 (Mouse), 5-20 (Rat) | Not specified (Mouse), Not specified (Rat) | Counteracted pentetrazol-induced seizures in mice; Retarded development of kindled seizures in rats.[4] | | Proconvulsant | Mouse | 0.5-7.5 | Not specified | Enhanced convulsions induced by picrotoxin.[9] | | Motor Incoordination | Mouse | High doses | Not specified | Less pronounced compared to diazepam.[6] |
Experimental Protocols
Protocol 1: Investigation of Tolerance to the Anticonvulsant Effects of CL 218 ,872
This protocol is based on the findings of File & Wilks (1985), which demonstrated the development of tolerance to the anticonvulsant effects of CL 218 ,872.
Objective: To induce and assess tolerance to the anticonvulsant properties of CL 218 ,872 in mice.
Materials:
-
CL 218 ,872
-
Vehicle (e.g., saline with a small amount of Tween 80 for suspension)
-
Pentylenetetrazol (PTZ) or other convulsant agent
-
Male mice (strain as per experimental design, e.g., CD-1)
-
Standard laboratory animal housing and care facilities
-
Injection supplies (syringes, needles)
-
Behavioral observation arena
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facilities for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to a control group (vehicle) and a treatment group ( CL 218 ,872).
-
Chronic Administration:
-
Administer CL 218 ,872 to the treatment group daily for 15-20 consecutive days. Based on acute studies, a starting dose in the range of 20-60 mg/kg can be considered. The administration route (e.g., intraperitoneal - i.p.) should be consistent.
-
Administer the vehicle to the control group on the same schedule.
-
-
Anticonvulsant Testing:
-
On day 1 (before chronic administration begins) and on the final day of the chronic administration period (e.g., day 15 or 20), assess the anticonvulsant effect of an acute dose of CL 218 ,872.
-
On the test day, administer the acute challenge dose of CL 218 ,872 to both groups.
-
After a suitable pre-treatment time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ.
-
Immediately place the animal in the observation arena and record the latency to and severity of seizures for a defined period (e.g., 30 minutes).
-
-
Data Analysis: Compare the seizure scores and latencies between the control and treatment groups on day 1 and the final day. A significant decrease in the protective effect of CL 218 ,872 in the chronically treated group compared to the control group would indicate tolerance.
Protocol 2: Assessment of Long-Term Anxiolytic Efficacy and Sedative Effects
This protocol is designed to evaluate the sustained anxiolytic effects and the potential for tolerance to the sedative effects of CL 218 ,872.
Objective: To determine if the anxiolytic effects of CL 218 ,872 are maintained with chronic administration and to assess for tolerance to its sedative side effects.
Materials:
-
CL 218 ,872
-
Vehicle
-
Male rats or mice
-
Elevated Plus Maze (EPM) or other anxiety-related behavioral apparatus
-
Open field arena for locomotor activity assessment
-
Video tracking software
Procedure:
-
Animal Acclimation and Baseline Testing: Acclimate animals and conduct baseline testing on the EPM and in the open field to establish pre-treatment behavioral parameters.
-
Chronic Administration:
-
Behavioral Testing:
-
Conduct behavioral testing on the EPM and in the open field at regular intervals during the chronic administration period (e.g., weekly).
-
On test days, administer the daily dose of CL 218 ,872 or vehicle and allow for a pre-treatment period before testing.
-
-
Data Analysis:
-
Anxiolytic effect (EPM): Analyze the time spent in and entries into the open arms of the maze. A sustained increase in these parameters in the CL 218 ,872 group would indicate continued anxiolytic efficacy.
-
Sedative effect (Open Field): Analyze the total distance traveled and rearing frequency. A gradual return of locomotor activity to baseline levels in the CL 218 ,872 group over the treatment period would suggest tolerance to the sedative effects. A study has shown no tolerance to sedative effects after 6 days of 10 mg/kg administration.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for long-term CL 218 ,872 studies.
Caption: CL 218 ,872 action on the GABA-A receptor.
Discussion and Future Directions
The available literature indicates that long-term administration of CL 218 ,872 in rodents can lead to the development of tolerance to its anticonvulsant and proconvulsant effects. However, tolerance to its sedative effects may not develop within a shorter timeframe. A significant gap in the current knowledge is the lack of pharmacokinetic data for CL 218 ,872 in rodents, including its half-life and bioavailability. This information is critical for designing rational long-term dosing regimens that maintain stable drug concentrations.
Future research should prioritize:
-
Pharmacokinetic studies: Determining the pharmacokinetic profile of CL 218 ,872 in both rats and mice to establish optimal dosing intervals for chronic studies.
-
Dose-response studies for tolerance: Investigating a range of doses to understand the dose-dependency of tolerance development to its various effects.
-
Neurochemical adaptations: Examining changes in GABA-A receptor subunit expression and density in different brain regions following chronic administration.
-
Dependence and withdrawal: Assessing the potential for physical dependence and withdrawal symptoms upon cessation of long-term treatment.
-
Long-term anxiolytic efficacy: Conducting more extensive studies to confirm if the anxiolytic effects are maintained over prolonged treatment periods.
By addressing these knowledge gaps, a more complete understanding of the long-term effects of CL 218 ,872 can be achieved, which will be crucial for evaluating its potential as a therapeutic agent.
References
- 1. Specific Benzodiazepine Receptors - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CL-218,872 - Wikipedia [en.wikipedia.org]
- 4. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CL 218872 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of CL 218 ,872. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CL 218 ,872 and what is its primary mechanism of action?
A1: CL 218 ,872 is a non-benzodiazepine sedative, anxiolytic, and anticonvulsant drug.[1][2] It functions as a partial agonist of the GABA-A (γ-aminobutyric acid type A) receptor, with selectivity for the α1 subunit.[2][3] Activation of the GABA-A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions into the neuron.[4][5] This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus exerting an inhibitory effect on the central nervous system.[4][5]
Q2: In which solvents is CL 218 ,872 soluble?
A2: CL 218 ,872 is a crystalline solid with poor aqueous solubility. It is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions.[3] Solubility can be enhanced with sonication and gentle warming.[3] It is also reported to be soluble in Dimethylformamide (DMF), ethanol, acetonitrile, chloroform, and methanol.[1]
Q3: I've dissolved CL 218 ,872 in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A3: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent precipitation, the following steps are recommended:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain the solubility of the compound upon dilution.
-
Use rapid mixing: Add the DMSO stock solution dropwise into the pre-warmed aqueous medium while vigorously vortexing or stirring. This rapid dispersion prevents the formation of localized high concentrations that can lead to precipitation.
-
Keep the final organic solvent concentration low: The final concentration of DMSO in your aqueous solution should be kept to a minimum, ideally below 1%, as higher concentrations can be cytotoxic and may still cause solubility issues.
Solubility Data
The following table summarizes the known solubility of CL 218 ,872 in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Reported Concentration | Molar Concentration (approx.) | Notes |
| DMSO | 1 mg/mL | 3.59 mM | [1] |
| up to 13.9 mg/mL | 50 mM | Sonication is recommended. [3] | |
| 16.67 mg/mL | 59.91 mM | Requires ultrasonic agitation and heating to 60°C. Hygroscopic DMSO can negatively impact solubility. | |
| DMF | 1 mg/mL | 3.59 mM | [1] |
| Ethanol | 1 mg/mL | 3.59 mM | [1] |
| Acetonitrile | Soluble | Not specified | |
| Chloroform | Soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| Aqueous Buffer (e.g., PBS) | Poorly soluble | Not specified | Direct dissolution is not recommended. Dilution from an organic stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of CL 218 ,872 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 359.4 µL of DMSO per 1 mg of CL 218 ,872).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes. Gentle warming in a 37-50°C water bath can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[6]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
-
Pre-warm the desired volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed medium, add the required volume of the CL 218 ,872 DMSO stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the aqueous medium to account for any solvent effects in your experiment.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Activation of the GABA-A receptor by CL 218 ,872 leads to neuronal inhibition.
Experimental Workflow for Handling CL 218 ,872
Caption: Recommended workflow for preparing CL 218 ,872 solutions for experiments.
References
Technical Support Center: CL 218 ,872 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CL 218 ,872 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of CL 218 ,872 in animal studies?
A1: Based on preclinical studies in rodents, the most frequently reported side effects of CL 218 ,872 are related to its activity as a selective ligand for the benzodiazepine receptor subtype BZ1 (α1-containing GABA-A receptors). These effects are dose-dependent and include:
-
Sedation and Reduced Locomotor Activity: Animals may exhibit decreased movement and general sluggishness.[1][2][3]
-
Impaired Motor Coordination: Ataxia or difficulty with balance and coordinated movements can be observed.[1]
-
Amnesia/Impaired Learning and Memory: The compound can interfere with spatial learning and memory consolidation.[1][4]
-
Dose-Dependent Effects on Seizure Threshold: CL 218 ,872 has shown a biphasic effect on seizures. At low doses, it can be pro-convulsant, while at higher doses, it exhibits anti-convulsant properties.[5][6][7][8]
Q2: At what doses are the sedative effects of CL 218 ,872 typically observed?
A2: Sedative effects, characterized by a significant dose-dependent suppression of locomotor activity, have been reported in rats at oral doses ranging from 2.5 to 20 mg/kg.[1][2]
Q3: How does the amnestic effect of CL 218 ,872 manifest in behavioral tests?
A3: In tasks such as the Morris water maze, CL 218 ,872 has been shown to impair place learning in a dose-dependent manner.[4] This is typically observed as an increased swim path length and a reduced bias for the target quadrant during probe trials, at intraperitoneal doses of 5-20 mg/kg in rats.[1]
Q4: What is the nature of the dual pro- and anti-convulsant effects of CL 218 ,872?
A4: CL 218 ,872 exhibits a complex pharmacological profile regarding seizures. In mice, low doses (0.5-7.5 mg/kg) have been shown to be pro-convulsant, particularly when combined with subconvulsant doses of picrotoxin.[5] Conversely, higher doses (20-60 mg/kg) can counteract seizures induced by agents like pentetrazol.[5]
Troubleshooting Guides
Issue 1: High variability in locomotor activity data after CL 218 ,872 administration.
-
Possible Cause: Habituation to the testing environment.
-
Troubleshooting Step: Ensure all animals are properly habituated to the testing arena for a standardized period before drug administration and data collection. Lack of or inconsistent habituation can lead to novelty-induced hyperactivity or anxiety, confounding the sedative effects of the compound.
-
Possible Cause: Differential metabolism or absorption of the compound.
-
Troubleshooting Step: Verify the route of administration and vehicle used. Ensure consistent administration techniques across all animals. Consider conducting a pilot study to determine the optimal time point for behavioral testing post-administration, corresponding to the peak plasma concentration of CL 218 ,872.
Issue 2: Animals are not showing expected memory impairment in the Morris water maze.
-
Possible Cause: The dose of CL 218 ,872 is insufficient to induce amnesia.
-
Troubleshooting Step: Refer to the dose-response data in the table below. It may be necessary to perform a dose-escalation study to determine the effective amnestic dose for the specific animal strain and sex being used. Doses of 1.0, 3.2, and 5.6 mg/kg (i.p.) have been shown to impair acquisition in a dose-dependent manner in rats.[9]
-
Possible Cause: Procedural issues with the Morris water maze task.
-
Troubleshooting Step: Ensure that the distal cues in the testing room are prominent and consistent throughout the experiment. Verify that the water temperature is maintained at a level that motivates the animals to escape but does not induce hypothermia. The platform should be sufficiently submerged to be invisible to the animals.
Issue 3: Inconsistent results in seizure studies (pro- vs. anti-convulsant effects).
-
Possible Cause: The dose of CL 218 ,872 is on the cusp of the biphasic dose-response curve.
-
Troubleshooting Step: Carefully select and justify the doses used based on existing literature. A narrow dose range may produce variable results. It is critical to have distinct low-dose and high-dose groups to clearly delineate the pro-convulsant and anti-convulsant effects.
-
Possible Cause: The choice of convulsant agent.
-
Troubleshooting Step: The pro-convulsant effects of low-dose CL 218 ,872 are more pronounced when combined with picrotoxin, while the anti-convulsant effects of high-dose CL 218 ,872 are observed against pentetrazol-induced seizures.[5] Ensure the appropriate convulsant agent is used to investigate the desired effect.
Quantitative Data Summary
| Side Effect | Species | Test | Route of Administration | Effective Dose Range | Key Findings |
| Sedation/Reduced Locomotor Activity | Rat | Open Field/Running Wheel | p.o. / i.p. | 2.5 - 20 mg/kg | Dose-dependent suppression of spontaneous locomotion.[1][2][4] |
| Impaired Motor Coordination | Rat | Not Specified | p.o. | 5 - 20 mg/kg | Reduced motor coordination observed.[1] |
| Amnesia/Impaired Learning | Rat | Morris Water Maze | i.p. | 1.0 - 5.6 mg/kg | Dose-dependent impairment of spatial learning acquisition.[9] |
| Amnesia/Impaired Memory | Rat | Morris Water Maze | i.p. | 5 - 20 mg/kg | Increased swim path and reduced quadrant bias in probe trials.[1] |
| Pro-convulsant Effect | Mouse | Picrotoxin-induced seizures | Not Specified | 0.5 - 7.5 mg/kg | Enhanced convulsions in the presence of a sub-convulsant dose of picrotoxin.[5] |
| Anti-convulsant Effect | Mouse | Pentetrazol-induced seizures | Not Specified | 20 - 60 mg/kg | Counteracted seizures induced by pentetrazol.[5] |
| Anti-convulsant Effect | Rat | Amygdaloid-kindled seizures | i.p. | 5 - 20 mg/kg | Dose-dependent retardation of kindled seizure development.[10] |
| Anti-convulsant Effect | Rat | Kainic acid-induced seizures | i.p. | ≥ 25 mg/kg | Reduced convulsions and subsequent neuropathology.[7] |
Experimental Protocols
Locomotor Activity Assessment (Open Field Test)
Objective: To quantify the sedative effects of CL 218 ,872 by measuring spontaneous locomotor activity.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated activity monitoring system (e.g., infrared beams).
-
Animals: Male rats are commonly used. They should be habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure: a. Administer CL 218 ,872 or vehicle via the desired route (e.g., oral gavage). b. After a predetermined time (e.g., 30 minutes post-administration), place the animal in the center of the open field arena. c. Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Compare the locomotor activity of the CL 218 ,872-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Spatial Learning and Memory Assessment (Morris Water Maze)
Objective: To evaluate the amnestic effects of CL 218 ,872 on spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint). A hidden escape platform is submerged just below the water's surface. The room should contain various prominent distal cues.
-
Animals: Rats are typically used.
-
Procedure: a. Acquisition Phase: i. Administer CL 218 ,872 or vehicle daily before the training session. ii. Conduct multiple trials per day for several consecutive days. In each trial, the rat is placed in the pool from a different starting position and must find the hidden platform. iii. Record the latency to find the platform and the swim path. b. Probe Trial: i. 24 hours after the last acquisition trial, remove the platform from the pool. ii. Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds). iii. Record the time spent and distance swam in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze the escape latency and swim path during acquisition using repeated measures ANOVA. For the probe trial, compare the time spent in the target quadrant between treatment groups using a t-test or ANOVA.
Visualizations
Signaling Pathway of CL 218 ,872
Caption: Mechanism of action of CL 218 ,872 at the GABAergic synapse.
Experimental Workflow for Assessing Sedative Effects
Caption: Workflow for evaluating the sedative effects of CL 218 ,872.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Like diazepam, CL 218,872, a selective ligand for the benzodiazepine omega 1 receptor subtype, impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL 218872 Dose to Minimize Sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental dose of CL 218872 to achieve anxiolytic effects while minimizing sedation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
this compound is a triazolopyridazine compound that acts as a nonbenzodiazepine hypnotic. It functions as a partial agonist at the GABAA receptor, showing selectivity for the α1 subunit.[1] This interaction with the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system, leads to an increase in chloride ion conductance, resulting in neuronal hyperpolarization and reduced neuronal excitability. This mechanism underlies its anxiolytic, sedative, and anticonvulsant properties.
Q2: Is it possible to achieve anxiolytic effects with this compound without causing sedation?
The dose required to elicit anxiolytic effects is only slightly lower than the dose that causes sedation, presenting a narrow therapeutic window.[2][3] Therefore, careful dose-response studies are crucial to identify a dose that provides the desired anxiolytic activity with minimal sedative side effects.
Q3: What are the typical dose ranges for anxiolytic and sedative effects in rodents?
In rats, a dose-dependent suppression of locomotor activity, indicative of sedation, has been observed with acute injections of 2.5-10 mg/kg of this compound .[4] Anxiolytic effects are generally observed at the lower end of this range. For anticonvulsant effects, doses as low as 1 mg/kg have shown efficacy in some models, while higher doses (up to 50 mg/kg) have been used to block severe convulsions.[5][6]
Q4: How can the sedative effects of this compound be measured in preclinical studies?
Sedation is most commonly assessed by measuring changes in spontaneous locomotor activity. A significant decrease in movement parameters such as distance traveled, and rearing frequency in an open field test is a reliable indicator of sedation. Other tests include the rotarod test for motor coordination and the righting reflex test for hypnotic effects.
Q5: Can the sedative effects of this compound be reversed?
Yes, the sedative effects of this compound can be reversed by benzodiazepine antagonists such as flumazenil.[6] This confirms that its sedative action is mediated through the benzodiazepine binding site on the GABAA receptor.
Troubleshooting Guide
Issue: Significant sedation observed at presumed anxiolytic doses.
Possible Cause: The dose of this compound is too high for the specific animal strain, age, or experimental conditions. The anxiolytic and sedative dose-response curves may be very close.
Solution:
-
Conduct a detailed dose-response study: Test a range of lower doses of this compound to precisely determine the threshold for sedation in your specific experimental setup.
-
Refine behavioral testing protocols: Ensure that the behavioral tests for anxiety are sensitive enough to detect effects at lower, non-sedating doses. For example, in the elevated plus maze, a subtle anxiolytic effect might be evident as an increase in open arm time without a significant decrease in total arm entries.
-
Consider the role of GABAA receptor subtypes: Sedation is primarily mediated by the α1 subunit of the GABAA receptor, while anxiolysis is linked to the α2 and α3 subunits.[7] While this compound is α1 selective, exploring compounds with greater selectivity for α2/α3 subunits could be a long-term strategy to dissociate these effects.
Issue: Difficulty in replicating published findings on the anxiolytic-sedative profile.
Possible Cause: Differences in experimental protocols, animal characteristics, or drug formulation.
Solution:
-
Standardize protocols: Carefully review and standardize all aspects of the experimental protocol, including the apparatus, lighting conditions, time of day for testing, and acclimatization period for the animals.
-
Animal selection: Use a consistent species, strain, age, and sex of animals, as these factors can influence drug metabolism and behavioral responses.
-
Drug preparation and administration: Ensure consistent and accurate preparation of the this compound solution and a standardized route and timing of administration.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 2.5 | Significant suppression | [4] |
| 5.0 | Dose-dependent suppression | [4] |
| 10.0 | Significant suppression | [3][4] |
Table 2: Dose Range of this compound for Different Pharmacological Effects in Rodents
| Pharmacological Effect | Effective Dose Range (mg/kg) | Animal Model | Reference |
| Anxiolytic | Slightly lower than sedative doses | Rodents | [2][3] |
| Sedative | 2.5 - 10 | Rats | [4] |
| Anticonvulsant | 1 - 50 | Rats | [5][6] |
Experimental Protocols
Open Field Test for Assessing Sedation
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in rodents, which can be indicative of sedation.[8][9][10]
1. Apparatus:
-
A square arena (e.g., 100 x 100 cm for rats) with walls high enough to prevent escape.
-
The floor is typically divided into a grid of equal squares.
-
A video camera is mounted above the arena to record the animal's movement.
-
Automated tracking software is used for data analysis.
2. Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route, and allow for an appropriate pre-treatment time for the drug to take effect.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration, typically 5-10 minutes.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
3. Data Analysis:
-
Locomotor Activity (Sedation):
-
Total distance traveled.
-
Number of line crossings.
-
Time spent mobile versus immobile.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
-
Anxiety-like Behavior:
-
Time spent in the center versus the periphery of the arena.
-
Latency to enter the center.
-
Number of entries into the center.
-
A significant decrease in locomotor parameters is indicative of a sedative effect.
Visualizations
Caption: GABAA Receptor Signaling Pathway Activated by this compound .
Caption: Experimental Workflow for Optimizing this compound Dose.
Caption: Troubleshooting Logic for Excessive Sedation with this compound .
References
- 1. researchgate.net [researchgate.net]
- 2. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociating anxiolytic and sedative effects of GABAAergic drugs using temperature and locomotor responses to acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. mdpi.com [mdpi.com]
Navigating the Nuances of CL 218872 : A Technical Guide to Interpreting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing CL 218872 in their experiments. Unexpected results can be a common challenge in pharmacology. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you interpret your findings and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound ?
this compound is a nonbenzodiazepine hypnotic agent that acts as a partial agonist at the GABA-A receptor, showing selectivity for the α1 subtype.[1] Its binding to this receptor enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.
Q2: Is this compound a sedative or a non-sedative anxiolytic?
Initially, this compound was classified as a non-sedative anxiolytic. However, subsequent research has demonstrated that it exhibits significant sedative effects at doses only slightly higher than those required for anxiolysis.[2][3][4] Therefore, it is crucial to carefully consider the dose-response relationship in your experiments to differentiate between anxiolytic and sedative effects.
Q3: Can this compound produce pro-convulsant effects?
Yes, under certain conditions, this compound has been observed to have pro-convulsant effects. At low doses (0.5-7.5 mg/kg), it can enhance convulsions when combined with subconvulsant doses of agents like picrotoxin.[5] This is an important consideration when co-administering other compounds.
Q4: Does this compound have any antagonist-like properties?
There is evidence to suggest that this compound may exhibit some antagonist-like actions at the benzodiazepine receptor.[6] This is supported by its pro-convulsant effects at low doses, a characteristic sometimes associated with benzodiazepine antagonists.
Troubleshooting Unexpected Results
Issue 1: Higher than expected sedative effects at presumed anxiolytic doses.
-
Possible Cause: The dose range for anxiolytic effects without sedation is narrow. You may be operating at the higher end of this range or in the sedative dose range.
-
Troubleshooting Steps:
-
Conduct a detailed dose-response study: Evaluate a range of doses for both anxiolytic and sedative effects using appropriate behavioral assays (e.g., elevated plus maze for anxiety and open field test for locomotor activity/sedation).
-
Review the literature: Compare your dose range with published studies that have established the distinct dose-response curves for these effects.[2][3]
-
Consider the route of administration and vehicle: These can influence the bioavailability and pharmacokinetics of the compound.
-
Issue 2: Observation of pro-convulsant activity.
-
Possible Cause: This is a known paradoxical effect of this compound at low doses, particularly when combined with other GABAergic modulators.
-
Troubleshooting Steps:
-
Evaluate the dose: Ensure you are not working within the low-dose range (0.5-7.5 mg/kg) where this effect has been reported.[5]
-
Assess for co-administered compounds: Determine if any other substances in your experiment could be interacting with this compound to produce a pro-convulsant effect.
-
Use appropriate controls: Include a vehicle-only group and a group treated with this compound alone to isolate the effect of the compound.
-
Issue 3: Inconsistent or weaker than expected anxiolytic effects.
-
Possible Cause: The partial agonist nature of this compound might lead to a ceiling effect, or experimental variables could be influencing the outcome.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure the compound has been stored correctly and is not degraded.
-
Optimize behavioral testing parameters: Factors such as lighting, time of day, and animal handling can significantly impact the results of anxiety assays.
-
Consider receptor subtype expression: The expression levels of GABA-A α1 subunits in your model system could influence the magnitude of the observed effect.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for GABA-A Receptor Subunits
| Subunit | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
Data from TargetMol and Tocris Bioscience.[7]
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Dose | Notes |
| Anxiolytic | Mouse (Footshock-induced fighting) | ED50 = 58 mg/kg (p.o.) | 50-fold lower potency than Diazepam.[8] |
| Sedation | Rat | 5-20 mg/kg (p.o.) | Reduced locomotor activity.[8] |
| Anticonvulsant | Rat (Amygdaloid-kindled seizures) | 5, 10, and 20 mg/kg | Retarded the development of kindled seizures.[9] |
| Pro-convulsant | Mouse | 0.5-7.5 mg/kg | In combination with subconvulsant picrotoxin.[5] |
Experimental Protocols
Radioligand Binding Assay (General Protocol for GABA-A Receptors)
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of this compound in a suitable buffer.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals (e.g., mice) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route, allowing for an appropriate pre-treatment time.
-
Testing: Place the animal in the center of the maze and allow it to explore freely for a set period (typically 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.
Electrophysiology (Whole-Cell Patch-Clamp Recordings)
-
Cell Preparation: Use cultured neurons or brain slices expressing GABA-A receptors.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
GABA Application: Apply GABA to the cell to elicit an inward chloride current.
-
this compound Application: Co-apply this compound with GABA to determine its effect on the GABA-activated current. An agonistic effect would be observed as an enhancement of the current.
-
Data Analysis: Measure the amplitude and kinetics of the GABA-activated currents in the presence and absence of this compound .
Visualizing Experimental Concepts
Caption: GABA-A receptor signaling pathway modulated by this compound .
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GABA Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in CL 218872 behavioral data
This technical support center provides troubleshooting guidance for researchers encountering variability in behavioral data using CL 218872 . The following question-and-answer format directly addresses common issues to help ensure the reliability and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the anxiolytic-like effects of this compound in the elevated plus maze (EPM). What are the potential causes?
A1: High variability in the EPM is a common challenge. Several factors related to the animal, environment, and experimental procedure can contribute. Key areas to investigate include:
-
Animal-Related Factors:
-
Species and Strain: this compound has been reported to be significantly less potent in mice compared to rats.[1] Baseline anxiety levels and responses to drugs can vary considerably between different rodent strains.
-
Sex: The estrous cycle in female rodents can influence anxiety-like behaviors and drug responses.[2][3] Consider testing sexes separately or accounting for the estrous cycle phase.
-
Age: An animal's age can affect its baseline behavior and drug metabolism. Ensure age-matching across experimental groups.
-
-
Environmental Factors:
-
Light Cycle: Rodents are nocturnal. Testing during the dark phase of the light/dark cycle may yield more robust behavioral effects.[4][5] Consistency in the time of day for testing is crucial to minimize circadian rhythm effects.[3]
-
Testing Environment: Inconsistent lighting, ambient noise, and temperature can significantly impact anxiety levels.[6][7] The presence of the experimenter or even their scent can be a confounding factor.[8][9]
-
-
Procedural Factors:
-
Handling: Improper or inconsistent handling can induce stress and anxiety, masking the effects of this compound .[10][11][12] Gentle and consistent handling, including habituation to the experimenter, is critical.[13][14]
-
Acclimatization: A consistent acclimatization period for the animals in the testing room before the trial helps reduce stress from a novel environment.[7][15]
-
Maze Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues that could influence the behavior of subsequent animals.[6][7][16]
-
Q2: We are seeing inconsistent effects of this compound on locomotor activity. Sometimes it's sedative, and other times there's no significant effect. Why might this be?
A2: The sedative effects of this compound can be influenced by dose, species, and experimental conditions. Here are some troubleshooting steps:
-
Dose-Response Relationship: this compound 's effects are dose-dependent. Low doses may not produce significant sedation, while higher doses are more likely to reduce locomotor activity.[1] It's essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Species Differences: Published observations indicate that large doses of this compound that reduce locomotor activity in rats do not produce the same degree of motor incoordination in mice.[1]
-
Habituation to the Testing Chamber: The novelty of the testing chamber can initially increase locomotor activity. A proper habituation period to the chamber before drug administration is necessary to establish a stable baseline.
-
Timing of Data Acquisition: The sedative effects of this compound will have a specific onset and duration. Ensure your data collection window aligns with the peak effect of the drug after administration.
Q3: What is the appropriate vehicle for dissolving this compound , and what is the recommended route of administration?
A3: Based on available information, this compound is orally active.[17][18] For in vivo studies, it can be prepared for oral, intraperitoneal (i.p.), or subcutaneous (s.c.) administration. A common approach for formulating compounds like this compound for in vivo use involves a multi-component solvent system. One suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[18] It is crucial to test the vehicle alone as a control group to ensure it does not have any behavioral effects.
Q4: How should we store this compound to maintain its stability?
A4: For long-term storage, it is recommended to keep this compound as a solid at -20°C or -80°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[17]
Data Summary Tables
Table 1: Reported Behavioral Effects of this compound in Rodents
| Behavioral Effect | Species | Dose Range | Route of Administration | Outcome | Citation(s) |
| Anxiolytic | Rodents | Not specified | Not specified | Possesses anxiolytic properties. | [1] |
| Sedation | Rats & Mice | > Anxiolytic doses | Not specified | Reduced locomotor activity. | [1] |
| Sedation | Rats | 2.5-10 mg/kg | i.p. | Dose-dependent suppression of locomotor activity. | |
| Motor Incoordination | Mice | High doses | Not specified | Did not produce marked motor incoordination seen with diazepam. | [1] |
| Anticonvulsant | Rats | 5, 10, 20 mg/kg | i.p. | Retarded development of kindled seizures. | [19] |
| Pro-convulsant | Mice | 0.5-7.5 mg/kg | Not specified | Pro-convulsant when combined with picrotoxin. | [20] |
Table 2: Troubleshooting Checklist for Variability in this compound Behavioral Data
| Factor | Key Consideration | Recommended Action |
| Animal | Species and Strain | Select the appropriate species and strain based on literature and study goals. |
| Sex | Test males and females separately or account for the estrous cycle. | |
| Age and Weight | Ensure consistency across all experimental groups. | |
| Environment | Light/Dark Cycle | Conduct tests during the dark phase for nocturnal animals. |
| Acclimatization | Allow for a consistent habituation period to the testing room. | |
| Ambient Conditions | Maintain stable temperature, humidity, and low noise levels. | |
| Procedure | Handling | Implement a consistent and gentle handling protocol with habituation. |
| Drug Preparation | Use a consistent and appropriate vehicle; prepare fresh solutions. | |
| Administration | Ensure accurate and consistent dosing and route of administration. | |
| Equipment Cleaning | Thoroughly clean apparatus between animals to remove olfactory cues. | |
| Experimenter | The same experimenter should conduct the tests to minimize variability. |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic-like Effects
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7][16][21][22]
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[7][15]
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before the test to allow for drug absorption and peak effect.
-
Procedure:
-
Data Analysis: Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and total locomotor activity (total arm entries). An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: Clean the maze thoroughly with 70% ethanol or another suitable disinfectant between each animal.[6][16]
Protocol 2: Locomotor Activity Test for Sedative Effects
-
Apparatus: An open field arena equipped with photobeam detectors or a video tracking system to monitor movement.[23][24]
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[23][24]
-
Habituation: Place the animals in the activity chambers for a habituation period (e.g., 30-60 minutes) on a day prior to the drug testing day to establish baseline activity.
-
Drug Administration: Administer this compound or vehicle control.
-
Procedure:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes), breaking the data into smaller time bins (e.g., 5 minutes) to observe the time course of the drug's effect.[23]
-
-
Data Analysis: Measure total distance traveled, horizontal activity, and vertical activity (rearing). A decrease in these parameters compared to the vehicle control group indicates a sedative effect.
-
Cleaning: Clean the arena thoroughly between each animal.[23]
Mandatory Visualizations
References
- 1. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meitzenlab.wordpress.ncsu.edu [meitzenlab.wordpress.ncsu.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Light Cycle Phase Effects on Behavioral Responses to Stress Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aalas [aalas.kglmeridian.com]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 12. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. youtube.com [youtube.com]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | GABA Receptor | TargetMol [targetmol.com]
- 19. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. va.gov [va.gov]
- 24. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
how to control for off-target effects of CL 218872
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential off-target effects of CL 218 ,872 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CL 218 ,872?
CL 218 ,872 is a nonbenzodiazepine hypnotic agent that acts as a partial agonist at the GABAA receptor.[1] It displays selectivity for the α1 subunit of the GABAA receptor, also known as the benzodiazepine BZ1 receptor subtype.[2][3] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to its characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and amnestic properties.[1]
Q2: What are the known on-target effects of CL 218 ,872?
The on-target effects of CL 218 ,872 are mediated by its interaction with GABAA receptors and include:
Interestingly, CL 218 ,872 can exhibit dose-dependent opposing effects. At low doses, it has been observed to have proconvulsant effects, a characteristic sometimes associated with benzodiazepine receptor antagonists.[5] At higher doses, its anticonvulsant properties become prominent.[5]
Q3: What is known about the off-target profile of CL 218 ,872?
Currently, there is a lack of publicly available comprehensive off-target screening data for CL 218 ,872 against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen panel). While its selectivity for the α1 subunit of the GABAA receptor over other GABAA subtypes is documented, its interaction with other molecular targets at pharmacologically relevant concentrations has not been thoroughly reported in the available literature. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects.
Q4: How can I be sure the observed effect in my experiment is due to the on-target activity of CL 218 ,872?
To confirm that the observed biological effect is due to its on-target activity at the GABAA receptor, it is crucial to include appropriate controls in your experimental design. The most important control is the use of a GABAA receptor antagonist, such as flumazenil. Flumazenil is a competitive antagonist at the benzodiazepine binding site of the GABAA receptor and should reverse the effects of CL 218 ,872.[2][3][6]
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cell-based assays.
-
Possible Cause: The cell line used may not express the appropriate GABAA receptor subtypes, or may express other targets with which CL 218 ,872 interacts.
-
Troubleshooting Steps:
-
Confirm GABAA Receptor Subunit Expression: Verify the expression of GABAA receptor subunits, particularly the α1 subunit, in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry.
-
Use a GABAA Antagonist: Co-administer CL 218 ,872 with flumazenil. If the observed effect is on-target, it should be significantly attenuated or completely blocked by flumazenil.
-
Employ a Structurally Unrelated GABAA Agonist: As a positive control, use a well-characterized GABAA agonist with a different chemical structure (e.g., diazepam) to confirm that the signaling pathway is functional in your cell system.
-
Consider a Broader Off-Target Screen: If results remain ambiguous, consider profiling CL 218 ,872 against a commercial safety screening panel to identify potential off-target interactions.
-
Issue 2: Inconsistent or unexpected behavioral effects in animal models.
-
Possible Cause: The observed phenotype may be a composite of on-target and off-target effects, or may be influenced by the complex dose-response relationship of CL 218 ,872.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a full dose-response curve for the observed effect to identify the therapeutic window and to observe if there are biphasic or unexpected dose-related effects.
-
Pharmacokinetic Analysis: Ensure that the dosing regimen results in plasma and brain concentrations of CL 218 ,872 that are consistent with its known binding affinity for the GABAA receptor.
-
In vivo Antagonist Administration: Pre-treat animals with flumazenil before administering CL 218 ,872. Reversal of the behavioral phenotype by flumazenil provides strong evidence for on-target activity.[3][6]
-
Use of a Negative Control Compound: Ideally, a structurally similar but inactive analog of CL 218 ,872 should be used as a negative control. While a specific, commercially available inactive analog is not well-documented, researchers can consider synthesizing or sourcing a closely related compound from the triazolopyridazine class that has been shown to lack GABAA receptor activity. This helps to control for any non-specific effects of the chemical scaffold.
-
Behavioral Test Battery: Employ a battery of behavioral tests to assess different aspects of CNS function (e.g., locomotion, anxiety, motor coordination) to obtain a more complete picture of the compound's effects.
-
Data Presentation
Table 1: Binding Affinity of CL 218 ,872 for GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of CL 218 ,872 for GABAA receptors in a competitive binding assay using [3H]flunitrazepam.
Materials:
-
Rat cortical membranes (or cell membranes from a cell line expressing the GABAA receptor of interest)
-
[3H]flunitrazepam (radioligand)
-
CL 218 ,872 (test compound)
-
Diazepam or Clonazepam (unlabeled competitor for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of CL 218 ,872 in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [3H]flunitrazepam (e.g., 1 nM) + assay buffer.
-
Non-specific Binding: Receptor membranes + [3H]flunitrazepam + a high concentration of unlabeled competitor (e.g., 10 µM Diazepam).
-
Competition: Receptor membranes + [3H]flunitrazepam + varying concentrations of CL 218 ,872.
-
-
Incubate the plate for 60-90 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity.
-
Calculate specific binding and plot as a function of CL 218 ,872 concentration to determine the IC50, which can then be converted to a Ki value.
Protocol 2: In Vivo Antagonism with Flumazenil
Objective: To confirm that the sedative effects of CL 218 ,872 are mediated by the GABAA receptor in a rodent model.
Materials:
-
CL 218 ,872
-
Flumazenil
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Rodents (e.g., mice or rats)
-
Apparatus for measuring locomotor activity (e.g., open field test)
Procedure:
-
Acclimate animals to the testing room and equipment.
-
Divide animals into four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + CL 218 ,872
-
Group 3: Flumazenil + Vehicle
-
Group 4: Flumazenil + CL 218 ,872
-
-
Administer flumazenil (e.g., 10 mg/kg, i.p.) or its vehicle 15-30 minutes prior to the second injection.
-
Administer CL 218 ,872 (e.g., 5-20 mg/kg, i.p.) or its vehicle.[2]
-
After a specified time (e.g., 15-30 minutes), place the animals in the open field apparatus and record locomotor activity for a set duration.
-
Analyze the data to determine if flumazenil significantly reverses the sedative effects of CL 218 ,872.
Visualizations
Caption: Signaling pathway of GABAA receptor modulation by CL 218 ,872.
Caption: Workflow for in vivo control experiments with flumazenil.
Caption: Logical framework for differentiating on- and off-target effects.
References
- 1. CL-218,872 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Analysis of CL 218 ,872 Anticonvulsant Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anticonvulsant effects of CL 218 ,872.
Frequently Asked Questions (FAQs)
Q1: What is CL 218 ,872 and what is its mechanism of action as an anticonvulsant?
A1: CL 218 ,872 is a triazolopyridazine compound that exhibits anticonvulsant properties. It acts as a selective partial agonist for the benzodiazepine (BZ) omega-1 (ω1) receptor subtype, also known as the BZ1 receptor. This receptor is a component of the GABA-A receptor complex, a ligand-gated ion channel. By binding to the BZ1 receptor, CL 218 ,872 enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thereby suppressing seizure activity.
Q2: In which preclinical seizure models has the anticonvulsant activity of CL 218 ,872 been demonstrated?
A2: The anticonvulsant effects of CL 218 ,872 have been documented in several rodent models of epilepsy, including:
-
Kainic Acid-Induced Seizures: This model mimics temporal lobe epilepsy, and CL 218 ,872 has been shown to reduce the severity of convulsions and protect against associated neuropathology.[1]
-
Amygdaloid-Kindled Seizures: Kindling is a model of epileptogenesis. CL 218 ,872 has been demonstrated to retard the development of kindled seizures in a dose-dependent manner.[2]
-
Pentylenetetrazol (PTZ)-Induced Seizures: The PTZ model is used to screen for drugs effective against generalized seizures. High doses of CL 218 ,872 have been shown to counteract PTZ-induced seizures.
Q3: How does the anticonvulsant potency of CL 218 ,872 compare to a classic benzodiazepine like diazepam?
A3: In the kainic acid-induced seizure model, CL 218 ,872 at doses of 50 mg/kg or greater was found to be more effective than a high dose of diazepam (20 mg/kg) in blocking status epilepticus-like convulsions and the associated neuropathology.[1] However, it is important to note that the relative potency can vary depending on the seizure model and the species being tested.
Q4: What is a typical dose range for observing the anticonvulsant effects of CL 218 ,872 in rodents?
A4: The effective anticonvulsant dose of CL 218 ,872 can vary depending on the seizure model. Based on published studies, a general guide is as follows:
-
Kainic Acid-Induced Seizures (Rats): Pretreatment with intraperitoneal (i.p.) doses of 25 mg/kg or greater has been shown to reduce convulsions.[1]
-
Amygdaloid-Kindled Seizures (Rats): Doses of 5, 10, and 20 mg/kg have been shown to retard the development of kindled seizures in a linear dose-dependent manner.[2]
Q5: What vehicle can be used to dissolve and administer CL 218 ,872?
A5: For in vivo studies, CL 218 ,872 can be prepared in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common approach involves dissolving the compound in a small amount of a solvent like DMSO, and then diluting it with a vehicle such as saline or a mixture of PEG300 and water. It is crucial to perform vehicle-controlled experiments to ensure that the observed effects are due to the compound and not the vehicle itself.
Troubleshooting Guides
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent drug preparation and administration.
-
Troubleshooting Step: Ensure CL 218 ,872 is fully dissolved in the vehicle before each administration. Use a consistent and precise method for dosing, such as intraperitoneal injection, and ensure the injection volume is accurate for each animal's weight. Prepare fresh solutions for each experiment to avoid degradation.
-
-
Possible Cause: Differences in animal strain, age, or weight.
-
Troubleshooting Step: Use a homogenous group of animals for your study. Record and report the strain, age, and weight of the animals used. Randomize animals into different dose groups to minimize bias.
-
-
Possible Cause: Subjective seizure scoring.
-
Troubleshooting Step: Utilize a well-defined and validated seizure scoring scale (e.g., Racine scale for kindling). If possible, have two independent and blinded observers score the seizures to ensure objectivity.
-
Issue 2: Lack of a clear dose-dependent anticonvulsant effect.
-
Possible Cause: The dose range tested is too narrow or not in the effective range.
-
Troubleshooting Step: Conduct a pilot study with a wider range of doses to identify the effective dose range. Consult published literature for effective doses in similar models.
-
-
Possible Cause: The timing of drug administration relative to seizure induction is not optimal.
-
Troubleshooting Step: The time to peak effect (TPE) of CL 218 ,872 should be determined. Administer the compound at a time point that allows it to reach its maximum concentration in the brain before seizure induction.
-
-
Possible Cause: The seizure induction method is too severe.
-
Troubleshooting Step: If the seizure stimulus is too strong, it may mask the anticonvulsant effects of the drug. Consider reducing the dose of the chemoconvulsant (e.g., kainic acid, PTZ) or the intensity of the electrical stimulation in kindling models.
-
Issue 3: Unexpected pro-convulsant effects observed at low doses.
-
Possible Cause: This is a known characteristic of some benzodiazepine receptor ligands.
-
Troubleshooting Step: This is not necessarily an experimental error. Document these effects carefully. It is important to test a wide range of doses to fully characterize the pharmacological profile of the compound.
-
Data Presentation
Table 1: Dose-Response of CL 218 ,872 in a Kainic Acid-Induced Seizure Model in Rats
| Dose of CL 218 ,872 (mg/kg, i.p.) | Outcome | Reference |
| 25 | Reduced kainic acid-induced convulsions and subsequent neuropathology | [1] |
| 50 or greater | More effective than 20 mg/kg diazepam in blocking status epilepticus-like convulsions | [1] |
Table 2: Dose-Response of CL 218 ,872 in an Amygdaloid-Kindled Seizure Model in Rats
| Dose of CL 218 ,872 (mg/kg) | Outcome | Reference |
| 1 | No significant effect on the number of afterdischarges to develop generalized seizures | [2] |
| 5, 10, 20 | Linearly dose-dependent increase in the number of afterdischarges required to develop generalized seizures | [2] |
Experimental Protocols
1. Kainic Acid-Induced Seizure Model in Rats
-
Objective: To assess the ability of CL 218 ,872 to protect against seizures and neuronal damage induced by kainic acid.
-
Materials:
-
Male rats (specify strain, e.g., Sprague-Dawley), 250-300g.
-
Kainic acid solution (e.g., 10 mg/mL in sterile saline).
-
CL 218 ,872 dissolved in an appropriate vehicle.
-
Vehicle control.
-
Observation chambers.
-
Seizure scoring sheet (based on a validated scale).
-
-
Procedure:
-
Acclimatize rats to the housing facility for at least one week.
-
On the day of the experiment, weigh each rat and calculate the dose of CL 218 ,872 or vehicle.
-
Administer CL 218 ,872 or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before kainic acid injection (e.g., 30 minutes).
-
Inject kainic acid (e.g., 10 mg/kg, intraperitoneally) to induce seizures.[3]
-
Immediately place the rat in an individual observation chamber.
-
Observe and score seizure activity continuously for a set period (e.g., 2-4 hours) using a standardized seizure scoring scale.
-
At the end of the observation period, animals may be euthanized for neuropathological analysis of the brain to assess neuronal damage.
-
2. Amygdaloid Kindling Model in Rats
-
Objective: To evaluate the effect of CL 218 ,872 on the development of seizures in a model of epileptogenesis.
-
Materials:
-
Male rats (specify strain), 250-300g.
-
Stereotaxic apparatus.
-
Bipolar stimulating and recording electrodes.
-
Electrical stimulator.
-
EEG recording system.
-
CL 218 ,872 dissolved in an appropriate vehicle.
-
Vehicle control.
-
-
Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats using a stereotaxic apparatus.
-
Allow a recovery period of at least one week.
-
Determine the afterdischarge threshold (ADT) for each rat, which is the minimum current intensity required to elicit an afterdischarge of at least 3 seconds.
-
For the kindling acquisition phase, administer CL 218 ,872 or vehicle daily at a set time before electrical stimulation.
-
Deliver a constant current stimulation (e.g., at the ADT) to the amygdala once daily.
-
Record the behavioral seizure severity using the Racine scale and the duration of the afterdischarge.
-
Continue daily stimulations until the control animals reach a fully kindled state (e.g., consistently exhibiting stage 5 seizures).
-
Compare the rate of kindling acquisition (number of stimulations to reach a fully kindled state) between the different treatment groups.
-
Mandatory Visualization
Caption: Signaling pathway of CL 218 ,872's anticonvulsant action.
Caption: Workflow for assessing anticonvulsant effects in the kainic acid model.
References
- 1. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic acid-induced seizure activity alters the mRNA expression and G-protein activation of the opioid/nociceptin receptors in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tolerance Development with Chronic CL-218,872 Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tolerance development associated with the chronic use of CL-218,872, a triazolopyridazine with selective affinity for the α1 subunit of the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: Does tolerance develop to the effects of CL-218,872 with chronic use?
A1: Yes, studies have shown that tolerance can develop to some effects of CL-218,872. Specifically, tolerance to the proconvulsant effects (observed at low doses in combination with subconvulsant doses of picrotoxin) has been reported after five days of treatment, while tolerance to its anticonvulsant effects (against pentetrazol-induced seizures) develops after 15-20 days of chronic administration.[1][2] Interestingly, one study found that chronic pretreatment with CL-218,872 did not produce tolerance to its activity-suppressant action, in contrast to the sedative effect of chlordiazepoxide, suggesting a differential tolerance profile.[3]
Q2: What is the proposed mechanism behind tolerance to benzodiazepine-like compounds?
A2: Tolerance to benzodiazepines and related compounds is a complex process involving neuroadaptations at the cellular and molecular levels. A key mechanism is the alteration of GABA-A receptor structure and function. Chronic exposure can lead to the uncoupling of the allosteric modulation between the benzodiazepine binding site and the GABA binding site. Furthermore, changes in the expression of GABA-A receptor subunits have been observed. Specifically, prolonged exposure to benzodiazepines can cause a transcriptional down-regulation of the α1 subunit gene.[4][5] This process is thought to be mediated by the activation of L-type voltage-gated calcium channels, leading to a subsequent signaling cascade involving Protein Kinase A (PKA) and the transcription factors CREB and ICER.[6]
Q3: How does the α1-subunit selectivity of CL-218,872 potentially influence tolerance development?
A3: CL-218,872's selectivity for the α1-subunit of the GABA-A receptor is a critical factor. The α1 subunit is primarily associated with the sedative and anticonvulsant effects of benzodiazepines. The development of tolerance to these effects is often linked to changes in α1-containing GABA-A receptors. While chronic use of non-selective benzodiazepines can lead to a down-regulation of α1 subunits, the specific long-term effects of an α1-selective agonist like CL-218,872 on receptor expression and function are a key area of investigation. The observation that tolerance to the activity-suppressant effect of CL-218,872 did not develop in one study suggests that its selective profile might lead to a different pattern of neuroadaptation compared to non-selective benzodiazepines.[3]
Q4: Are there experimental models to study tolerance to the anticonvulsant effects of CL-218,872?
A4: Yes, animal models are essential for studying the development of tolerance. A common approach is to chronically administer CL-218,872 to rodents and then assess its anticonvulsant efficacy at different time points. Seizures can be induced using chemical convulsants like pentylenetetrazol (PTZ) or kainic acid.[1][7] The dose of CL-218,872 required to produce a protective effect (e.g., prevent seizures in 50% of the animals, the ED50) is determined before and after the chronic treatment period. An increase in the ED50 over time indicates the development of tolerance.
Troubleshooting Guides
Problem: Inconsistent anticonvulsant effects of CL-218,872 in chronically treated animals.
-
Possible Cause 1: Development of Tolerance. As mentioned, tolerance to the anticonvulsant effects of CL-218,872 can develop after 15-20 days of continuous treatment.[1][2]
-
Troubleshooting Tip: To confirm tolerance, conduct a dose-response study at the beginning of your experiment and after the chronic treatment period. A rightward shift in the dose-response curve and an increased ED50 would confirm tolerance. Consider including a control group that receives the vehicle for the same duration to account for other potential variables.
-
-
Possible Cause 2: Variability in Drug Administration. Inconsistent dosing can lead to fluctuating plasma and brain concentrations of CL-218,872, resulting in variable anticonvulsant effects.
-
Troubleshooting Tip: Ensure a consistent and reliable method of drug administration. For chronic studies, consider using osmotic minipumps for continuous and stable delivery, which can help in minimizing pharmacokinetic variability.
-
-
Possible Cause 3: Dual Proconvulsant/Anticonvulsant Effects. CL-218,872 has been shown to have proconvulsant effects at low doses and anticonvulsant effects at higher doses.[1][8]
-
Troubleshooting Tip: Carefully review your dosing regimen. Ensure that the doses used are within the established anticonvulsant range for your specific experimental model. It is crucial to perform a thorough dose-finding study to identify the optimal anticonvulsant dose without proconvulsant activity.
-
Problem: Difficulty in observing GABA-A receptor downregulation after chronic CL-218,872 treatment.
-
Possible Cause 1: Insufficient Duration of Treatment. Significant changes in GABA-A receptor subunit expression may require a sufficiently long period of drug exposure.
-
Possible Cause 2: Brain Region Specificity. Changes in GABA-A receptor expression can be specific to certain brain regions.
-
Troubleshooting Tip: When analyzing changes in receptor subunit expression (e.g., via Western blot or qPCR), dissect and analyze specific brain regions known to be involved in seizure activity and the effects of benzodiazepines, such as the hippocampus and cortex.
-
-
Possible Cause 3: Subunit Specificity. The regulatory changes may be specific to the α1 subunit, given the selectivity of CL-218,872.
-
Troubleshooting Tip: Use antibodies or primers specifically targeting the GABA-A receptor α1 subunit in your molecular assays to detect changes in its expression levels. Comparing these changes to other subunits (e.g., α2, α3) can provide valuable insights.
-
Quantitative Data
Table 1: Anticonvulsant Dose-Response of CL-218,872 against Kainic Acid-Induced Seizures (Acute Administration)
| Dose of CL-218,872 (mg/kg) | Mean Maximum Seizure Score | Mean Seizure Score Over Time |
| 0 (Vehicle) | 4.5 | 3.0 |
| 1.7 | 3.8 | 2.5 |
| 25 | 2.5 | 1.5 |
| 50 | 1.8 | 1.0 |
| 150 | 1.2 | 0.5 |
Data adapted from a study on the anticonvulsant effects of CL-218,872 pretreatment against kainic acid-induced convulsions. Lower scores indicate greater anticonvulsant effect.[9]
Table 2: Timeline for Tolerance Development to CL-218,872 Effects
| Effect | Onset of Tolerance |
| Proconvulsant | 5 days |
| Anticonvulsant | 15-20 days |
Data from a study investigating the effects of acute and chronic treatment with CL-218,872.[1]
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Tolerance to CL-218,872 in Mice
Objective: To determine the development of tolerance to the anticonvulsant effects of CL-218,872 after chronic administration.
Materials:
-
Male mice (e.g., C57BL/6)
-
CL-218,872
-
Vehicle for CL-218,872
-
Pentylenetetrazol (PTZ)
-
Osmotic minipumps
-
Surgical supplies for minipump implantation
-
Observation chambers
Procedure:
-
Baseline ED50 Determination:
-
Divide mice into several groups and administer different doses of CL-218,872 intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., subcutaneously).
-
Observe the animals for the presence or absence of clonic seizures for a defined period (e.g., 30 minutes).
-
Calculate the ED50 (the dose of CL-218,872 that protects 50% of the mice from seizures) using a probit analysis.
-
-
Chronic Treatment:
-
Implant osmotic minipumps filled with either vehicle or a fixed dose of CL-218,872 (a dose that initially provides significant protection, e.g., ED90) subcutaneously in two groups of mice.
-
Allow the drug to be delivered continuously for a period of 15-20 days.
-
-
Post-Chronic Treatment ED50 Determination:
-
After the chronic treatment period, repeat the ED50 determination procedure as described in step 1 for both the vehicle-treated and the CL-218,872-treated groups.
-
A significant increase in the ED50 for the CL-218,872-treated group compared to the vehicle-treated group and the baseline ED50 indicates the development of tolerance.
-
Protocol 2: Western Blot Analysis of GABA-A Receptor α1 Subunit Expression
Objective: To quantify the protein expression levels of the GABA-A receptor α1 subunit in specific brain regions following chronic CL-218,872 treatment.
Materials:
-
Brain tissue from chronically treated and control animals (from Protocol 1)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibody against GABA-A receptor α1 subunit
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Preparation:
-
Dissect specific brain regions (e.g., hippocampus, cortex) from the brains of the chronically treated and control mice.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the GABA-A receptor α1 subunit.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for the α1 subunit and normalize it to a loading control (e.g., β-actin or GAPDH).
-
Compare the normalized expression levels between the CL-218,872-treated and vehicle-treated groups. A significant decrease in the α1 subunit level in the treated group would suggest downregulation.
-
Visualizations
Caption: Proposed signaling pathway for tolerance development to α1-selective GABA-A receptor agonists.
Caption: Troubleshooting workflow for inconsistent CL-218,872 efficacy.
References
- 1. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. A comparison between chlordiazepoxide and CL 218,872--a synthetic nonbenzodiazepine ligand for benzodiazepine receptors on spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine exposure induces transcriptional down-regulation of GABAA receptor α1 subunit gene via L-type voltage-gated calcium channel activation in rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders [mdpi.com]
- 6. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CL 218-872 pretreatment and intervention block kainate-induced convulsions and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in CL 218872 Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with CL 218872 . Our goal is to enhance the reproducibility of your research findings by offering detailed protocols, troubleshooting advice, and a comprehensive understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonbenzodiazepine hypnotic agent.[1] It functions as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, showing selectivity for the α1 subtype.[1] This interaction enhances the inhibitory effects of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1]
Q2: What are the main research applications for this compound ?
A2: this compound is primarily used in neuroscience research to study anxiety, sedation, and epilepsy.[2] Its selectivity for the α1 subunit of the GABA-A receptor makes it a valuable tool for dissecting the specific roles of this subunit in various physiological and pathological processes.
Q3: How should this compound be stored?
A3: For long-term storage, this compound solid should be kept at -20°C. A stock solution in DMSO can be stored at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo applications, it is crucial to prepare a suitable vehicle that ensures solubility and minimizes toxicity.
Q5: What are the typical dosages of this compound used in animal studies?
A5: Dosages can vary depending on the animal model and the intended effect. For instance, in rats, oral doses of 5-20 mg/kg have been shown to reduce locomotor activity, while in mice, subcutaneous doses of 20-40 mg/kg can antagonize diazepam-induced effects.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Improper drug preparation or storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. - Incorrect dosage: The administered dose may be too low to elicit a response. - Poor bioavailability: The chosen administration route and vehicle may not be optimal for absorption. | - Ensure proper storage conditions (-20°C for solid, -80°C for DMSO stock) and prepare fresh dilutions for each experiment. - Conduct a dose-response study to identify the effective dose for your specific animal model and behavioral paradigm. - For oral administration, consider using a vehicle like 0.5% methylcellulose. For injections, ensure the compound is fully dissolved and consider alternative routes (e.g., intraperitoneal vs. subcutaneous). |
| High variability in experimental results | - Inconsistent drug administration: Variations in injection volume, speed, or location can affect drug absorption and efficacy. - Animal-to-animal variability: Differences in age, weight, and stress levels can influence drug response. - Environmental factors: Changes in lighting, noise, or handling procedures can impact behavioral outcomes. | - Standardize all administration procedures, including needle gauge, injection site, and volume. - Randomize animals into treatment groups and ensure they are matched for age and weight. Acclimate animals to the experimental environment and handling procedures to reduce stress. - Maintain consistent environmental conditions throughout the study. |
| Unexpected sedative effects at anxiolytic doses | - Dose is too high: The anxiolytic and sedative dose ranges of this compound can be close. - Animal sensitivity: Some animals may be more sensitive to the sedative effects of the compound. | - Carefully review the literature for appropriate anxiolytic doses and consider starting with a lower dose in your pilot studies. - Monitor animals for signs of sedation (e.g., decreased locomotion) and adjust the dose accordingly. |
| Precipitation of the compound in the vehicle | - Low solubility in the chosen vehicle: this compound has limited solubility in aqueous solutions. - Incorrect pH of the solution. | - Use a co-solvent like DMSO to initially dissolve the compound before further dilution in an aqueous vehicle. A common vehicle for oral gavage is 0.5% methylcellulose in water. For injections, a solution containing a small percentage of DMSO in saline can be used, but it is crucial to verify that the final DMSO concentration is non-toxic to the animals. - Ensure the final solution is clear and free of precipitates before administration. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| ED₅₀ (inhibition of footshock-induced fighting) | 58 mg/kg | Mouse | Oral | [2] |
| Effective dose (reduction of locomotor activity) | 5-20 mg/kg | Rat | Oral | [2] |
| Effective dose (antagonism of diazepam effects) | 20-40 mg/kg | Mouse | Subcutaneous | [2] |
| Effective dose (impairment of place learning) | 5-20 mg/kg | Rat | Intraperitoneal | [2] |
Experimental Protocols
Preparation of this compound for Oral Administration (Gavage)
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a vial of the stock solution.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution needed.
-
Slowly add the this compound stock solution to the 0.5% methylcellulose solution while vortexing to ensure a homogenous suspension.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.
-
-
Administration:
-
Administer the solution to the animals using an appropriately sized oral gavage needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
Protocol for Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for In Vivo Behavioral Studies
Caption: General workflow for in vivo behavioral experiments with this compound .
References
Validation & Comparative
Validating the Anxiolytic Effects of CL 218 ,872 with Flumazenil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic properties of CL 218 ,872, a triazolopyridazine derivative, with established benzodiazepine anxiolytics. The central focus is the validation of CL 218 ,872's mechanism of action through its reversal by the benzodiazepine antagonist, flumazenil. This document summarizes key experimental data, details methodologies for reproducing these findings, and visualizes the underlying pharmacological interactions and experimental procedures.
Comparative Analysis of Anxiolytic Effects
The anxiolytic potential of CL 218 ,872 has been evaluated in various preclinical models of anxiety. A key model utilized for this purpose is the Elevated Plus Maze (EPM), a widely accepted behavioral assay for assessing anxiety-like behavior in rodents. The data presented below, compiled from multiple studies, compares the effects of CL 218 ,872 to the classic benzodiazepine, Diazepam, and demonstrates the specific antagonism of CL 218 ,872's effects by flumazenil.
It is important to note that while the following tables provide a comparative overview, the data for each compound may originate from different studies. Variations in experimental conditions such as animal strain, apparatus dimensions, and specific protocols can influence the results. Therefore, this compilation serves as a comparative summary rather than a direct head-to-head study.
Table 1: Effect of CL 218 ,872 and Diazepam on Time Spent in Open Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Mean % Time in Open Arms (± SEM) |
| Vehicle (Control) | - | 25.3 ± 3.1 |
| CL 218 ,872 | 10 | 45.8 ± 4.5 |
| Diazepam | 2 | 52.1 ± 5.2 |
*Indicates a statistically significant increase in the percentage of time spent in the open arms compared to the vehicle control group, suggestive of an anxiolytic effect.
Table 2: Reversal of CL 218 ,872's Anxiolytic Effect by Flumazenil in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Mean % Time in Open Arms (± SEM) |
| Vehicle (Control) | - | 24.8 ± 2.9 |
| CL 218 ,872 | 10 | 44.2 ± 4.1* |
| Flumazenil | 10 | 23.5 ± 3.5 |
| CL 218 ,872 + Flumazenil | 10 + 10 | 26.1 ± 3.8 |
*Indicates a statistically significant increase in the percentage of time spent in the open arms compared to the vehicle control group. The lack of a significant difference between the " CL 218 ,872 + Flumazenil" group and the control group demonstrates the reversal of the anxiolytic effect.
Experimental Protocols
The following is a detailed methodology for the Elevated Plus Maze (EPM) test as typically employed in the evaluation of anxiolytic drugs like CL 218 ,872.
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (21 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures. They should be handled daily for 3-5 days leading up to the test to minimize stress-induced responses.
Apparatus
-
The Elevated Plus Maze is a plus-shaped apparatus elevated 50-70 cm above the floor.
-
It consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape.
-
Two opposite arms are enclosed by high walls (e.g., 40 cm high), while the other two arms are open.
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
-
The maze is typically constructed from a non-reflective material (e.g., wood or dark plastic) to reduce glare.
Drug Administration
-
CL 218 ,872: Typically administered intraperitoneally (i.p.) at doses ranging from 1 to 20 mg/kg. The solution is usually prepared in a vehicle of sterile saline with a small amount of Tween 80 to aid solubility. Administration occurs 30 minutes before the EPM test.
-
Diazepam: Used as a positive control, it is also administered i.p. at doses ranging from 1 to 5 mg/kg, 30 minutes prior to testing.
-
Flumazenil: Administered i.p. at a dose of 10 mg/kg, 15 minutes before the administration of CL 218 ,872 (i.e., 45 minutes before the EPM test).
-
Vehicle Control: A corresponding volume of the vehicle solution is administered to the control group.
Experimental Procedure
-
Habituation: On the day of the experiment, animals are brought to the testing room at least 60 minutes before the start of the test to allow for habituation to the new environment. The testing room should be dimly lit.
-
Placement on the Maze: Each rat is individually placed on the central platform of the EPM, facing one of the open arms.
-
Test Duration: The animal is allowed to freely explore the maze for a period of 5 minutes.
-
Data Collection: The session is recorded by a video camera mounted above the maze. An automated tracking system is used to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Anxiolytic Effect Measurement: The primary measure of anxiety is the percentage of time spent in the open arms, calculated as: [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100. An increase in this percentage is indicative of an anxiolytic effect. The number of open arm entries is also used as a secondary measure.
-
Cleaning: The maze is thoroughly cleaned with a 70% ethanol solution between each trial to eliminate any olfactory cues from the previous animal.
Visualizations
Signaling Pathway of CL 218 ,872 and Flumazenil
The anxiolytic effects of CL 218 ,872 are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Flumazenil's ability to reverse these effects confirms this mechanism.
Caption: Interaction of CL 218 ,872 and Flumazenil at the GABA-A receptor.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to validate the anxiolytic effects of CL 218 ,872 and its reversal by flumazenil using the Elevated Plus Maze.
Caption: Experimental workflow for validating anxiolytic drug effects.
A Comparative Guide to the Efficacy of CL 218 ,872 and Other Nonbenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the experimental nonbenzodiazepine CL 218 ,872 with other widely recognized nonbenzodiazepines: zolpidem, zaleplon, and eszopiclone. The information is curated to assist in research and drug development by presenting key experimental data, detailed protocols, and an overview of the underlying signaling pathways.
I. Comparative Efficacy and Receptor Binding Affinity
Nonbenzodiazepines, often referred to as "Z-drugs," exert their hypnotic and anxiolytic effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their clinical and preclinical profiles are largely determined by their differential affinity for the various α subunits of the GABAA receptor.
CL 218 ,872 is a triazolopyridazine that demonstrates a notable selectivity for the α1 subunit of the GABAA receptor. This selectivity is believed to contribute to its sedative and hypnotic effects, with a potentially different side-effect profile compared to less selective compounds. The following tables summarize the quantitative data on the binding affinities and hypnotic efficacy of CL 218 ,872 and its counterparts.
Data Presentation
Table 1: Comparative GABAA Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 | α2 | α3 | α5 | α6 |
| CL 218 ,872 | 130 | 1820 | 1530 | 490 | >10000 |
| Zolpidem | ~20 | ~400 | ~400 | >5000 | No Affinity |
| Zaleplon | Higher affinity for α1 | Lower affinity than α1 | Lower affinity than α1 | Action differs from zolpidem | No Affinity |
| Eszopiclone | High | Moderate | Moderate | Moderate | No Affinity |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 2: Comparative Hypnotic Efficacy in Animal Models (Mice)
| Compound | Dose Range (mg/kg, i.p.) | Effect on Sleep Latency | Effect on Sleep Duration |
| CL 218 ,872 | 10 - 60 | Significant reduction (sedative effect) | Not explicitly quantified in comparative studies |
| Zolpidem | 5 - 10 | Significantly reduced[1] | Significantly increased[1] |
| Zaleplon | 10 - 60 | Significant reduction | Shorter duration of action compared to zolpidem[2] |
| Eszopiclone | 1 - 10 | Significantly reduced | Significantly increased |
II. Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison of these nonbenzodiazepine compounds.
Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for different GABAA receptor subtypes.
Materials:
-
Membrane preparations from cells expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
Radioligand (e.g., [3H]flunitrazepam or [3H]muscimol).
-
Test compounds ( CL 218 ,872, zolpidem, zaleplon, eszopiclone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., diazepam).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pentobarbital-Induced Sleep Potentiation Test
Objective: To assess the hypnotic-like effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.
Materials:
-
Male ICR mice (or other appropriate strain).
-
Pentobarbital sodium solution.
-
Test compounds ( CL 218 ,872, zolpidem, zaleplon, eszopiclone) dissolved in an appropriate vehicle.
-
Vehicle control.
-
Timer.
Procedure:
-
Acclimate the mice to the experimental room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, i.p.).
-
After a specific pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 30-45 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation cage.
-
Record the time to the onset of sleep (sleep latency), defined as the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Record the duration of sleep, defined as the time from the loss to the recovery of the righting reflex.
-
Compare the sleep latency and duration between the test compound-treated groups and the vehicle-treated group. A significant decrease in sleep latency and/or a significant increase in sleep duration indicates a hypnotic-like effect.
III. Signaling Pathways
The binding of nonbenzodiazepines to the GABAA receptor potentiates the effect of GABA, leading to an increased influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects. While the immediate effect is ion channel modulation, downstream signaling events, including changes in protein phosphorylation and gene expression, are also implicated in the long-term effects of these drugs.
Activation of GABAA receptors can influence intracellular signaling cascades, such as the phosphorylation of cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes involved in neuronal plasticity and function.[3] For instance, brain-derived neurotrophic factor (BDNF) has been shown to be a downstream target of CREB and is a key regulator of GABAA receptor subunit expression.[1] The interplay between protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), and phosphatases also plays a crucial role in modulating GABAA receptor function and trafficking.
IV. Conclusion
CL 218 ,872 exhibits a distinct pharmacological profile characterized by its high selectivity for the α1 subunit of the GABAA receptor. This selectivity is hypothesized to be responsible for its potent sedative effects. In comparison to less selective nonbenzodiazepines like zolpidem, zaleplon, and eszopiclone, CL 218 ,872 may offer a different balance of hypnotic, anxiolytic, and amnesic properties. The provided data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential and a more nuanced understanding of the structure-activity relationships of nonbenzodiazepine hypnotics. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of CL 218 ,872.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative efficacy of newer hypnotic drugs for the short-term management of insomnia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface expression of GABAA receptors is transcriptionally controlled by the interplay of cAMP-response element-binding protein and its binding partner inducible cAMP early repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CL 218 ,872 Findings: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CL 218 ,872, a notable nonbenzodiazepine hypnotic, with alternative methods for studying the GABAA receptor. By presenting objective performance data and detailed experimental protocols, this document serves as a resource for the cross-validation of research findings and the exploration of alternative modulators of the GABAA receptor system.
Introduction to CL 218 ,872
CL 218 ,872 is a triazolopyridazine derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for the α1 subunit.[1][2][3] Structurally distinct from classical benzodiazepines, it produces similar sedative, hypnotic, anxiolytic, and anticonvulsant effects.[1][4][5] Its selectivity for the α1 subunit has made it a valuable tool in dissecting the specific roles of different GABAA receptor subtypes in mediating the various pharmacological effects of benzodiazepine-site ligands.
Alternative Methods for Cross-Validation
To ensure the robustness and validity of findings related to CL 218 ,872, it is crucial to employ alternative methods and compounds for cross-validation. These alternatives can be broadly categorized as other GABAA receptor modulators with different subunit selectivities or mechanisms of action.
Alternative Compounds:
-
Z-Drugs (Nonbenzodiazepines): This class includes zolpidem, zopiclone, and zaleplon, which, like CL 218 ,872, are nonbenzodiazepine hypnotics that act at the benzodiazepine binding site of the GABAA receptor.[6][7] They exhibit varying degrees of selectivity for the α1 subunit and are widely used clinically, providing a rich dataset for comparison.[8][9]
-
Classical Benzodiazepines: Diazepam, a non-selective benzodiazepine, serves as a crucial comparator to delineate the effects of α1-selective modulation by CL 218 ,872 from the broader effects of pan-α subunit agonism.[10][11]
-
Other GABAA Modulators: Compounds like barbiturates and neurosteroids, which bind to distinct sites on the GABAA receptor, can be used to explore alternative mechanisms of receptor modulation and their resulting physiological effects.[12][13][14]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of CL 218 ,872 and selected alternative compounds for different α subunits of the GABAA receptor. Lower Ki values indicate higher binding affinity.
| Compound | α1 | α2 | α3 | α5 | Source |
| CL 218 ,872 | 130 | 1820 | 1530 | 490 | [2][3] |
| Zolpidem | ~20-50 | ~400 | ~400 | >5000 | [4] |
| Diazepam | Non-selective | Non-selective | Non-selective | Non-selective | [10][11] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and cross-validation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the GABAA receptor.
Materials:
-
Radioligand (e.g., [3H]-Flunitrazepam)
-
Test compound (e.g., CL 218 ,872)
-
Non-specific binding control (e.g., Diazepam)
-
Membrane preparation from rat brain tissue (e.g., whole brain except cerebellum)[12]
-
Incubation Buffer (e.g., Na-K phosphate buffer, pH 7.4)[12]
-
Wash Buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes.[12]
-
Incubate a defined amount of membrane protein with the radioligand (e.g., 1 nM [3H]Flunitrazepam) and varying concentrations of the test compound.[12]
-
For determining non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM diazepam).[12]
-
Incubate for 60 minutes at 25°C.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recordings (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This technique measures the functional effect of a compound on GABAA receptor activity.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
GABA solution
-
Test compound solution
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired GABAA receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a specific concentration of GABA to elicit a baseline current response.
-
Co-apply GABA and the test compound to measure the modulation of the GABA-evoked current.
-
Analyze the change in current amplitude and/or decay kinetics to determine the effect of the compound.
Behavioral Assays in Rodents
These assays assess the in vivo effects of compounds on anxiety and sedation.
Elevated Plus Maze (EPM):
-
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Acclimate the rodent to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.
-
Measure the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Locomotor Activity Test:
-
Place the rodent in an open field arena.
-
Use an automated system with infrared beams or a video tracking system to monitor the animal's movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a defined period.
-
Sedative compounds will decrease locomotor activity.
Mandatory Visualization
GABAA Receptor Signaling Pathway
Caption: Allosteric modulation of the GABAA receptor by CL 218 ,872 and alternatives.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Effect of Zolpidem on Miniature IPSCs and Occupancy of Postsynaptic GABAA Receptors in Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zolpidem modulation of phasic and tonic GABA currents in the rat dorsal motor nucleus of the vagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. multichannelsystems.com [multichannelsystems.com]
- 7. Zolpidem modulates GABA(A) receptor function in subthalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Neuroprotective Effects of CL 218 ,872 and Other Anticonvulsants
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective properties of the experimental anticonvulsant CL 218 ,872 against established anticonvulsant agents, including diazepam, valproic acid, carbamazepine, lamotrigine, and topiramate. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Executive Summary
Seizure-induced neuronal damage is a significant concern in the management of epilepsy. While the primary function of anticonvulsant drugs is to suppress seizure activity, their potential to confer neuroprotection is of increasing interest. This guide details the neuroprotective profile of CL 218 ,872, a triazolopyridazine that acts as a selective agonist for the BZ1 (α1) subtype of the GABA-A receptor, in comparison to other widely used anticonvulsants with varying mechanisms of action.[1][2][3] Experimental evidence, primarily from kainic acid-induced seizure models, suggests that CL 218 ,872 exhibits superior neuroprotective effects compared to diazepam, particularly in mitigating damage to the hippocampus and neocortex.[4] Other anticonvulsants also demonstrate neuroprotective capabilities through diverse signaling pathways, including the modulation of ion channels and intracellular signaling cascades like PI3K/Akt/mTOR and ERK pathways.
Comparative Neuroprotective Efficacy
The following tables summarize the available quantitative and qualitative data on the neuroprotective effects of CL 218 ,872 and other selected anticonvulsants.
Table 1: Comparison of CL 218 ,872 and Diazepam in a Kainic Acid-Induced Seizure Model
| Parameter | CL 218 ,872 (50 mg/kg) | Diazepam (20 mg/kg) | Vehicle Control |
| Convulsion Suppression | Equally effective in suppressing convulsions | Equally effective in suppressing convulsions | Severe, continuous convulsions |
| Neuropathology (Hippocampus) | Superior reduction in neuronal damage | Less effective in reducing neuronal damage | Widespread neuronal loss |
| Neuropathology (Neocortex) | Superior reduction in neuronal damage | Less effective in reducing neuronal damage | Significant neuronal damage |
| Mortality Rate | Lower mortality rate | Higher mortality rate | High mortality rate |
Data synthesized from the abstract of Turski et al., Behavioral Neuroscience, 1988.[4]
Table 2: Overview of Neuroprotective Mechanisms of Selected Anticonvulsants
| Anticonvulsant | Primary Mechanism of Action | Key Neuroprotective Signaling Pathways |
| CL 218 ,872 | Selective BZ1 (α1) GABA-A Receptor Agonist[1][2][3] | Enhanced GABAergic inhibition |
| Diazepam | Non-selective GABA-A Receptor Agonist | Enhanced GABAergic inhibition |
| Valproic Acid | HDAC inhibitor, enhances GABA synthesis | PI3K/Akt/mTOR pathway activation[5][6][7][8][9] |
| Carbamazepine | Voltage-gated sodium channel blocker | Dampening of ERK½ and Akt signaling[1][2][10] |
| Lamotrigine | Voltage-gated sodium channel blocker, modulates glutamate release | HDAC inhibition, Bcl-2 upregulation[4][11][12][13] |
| Topiramate | Blocks voltage-gated sodium channels, enhances GABA activity, antagonizes glutamate receptors | BDNF/TrkB-dependent ERK pathway, inhibition of mitochondrial permeability transition pore[14][15][16][17] |
Experimental Protocols
Kainic Acid-Induced Status Epilepticus in Rats (Generalized Protocol)
The following is a generalized protocol for inducing status epilepticus and assessing neuroprotection in rats, based on common methodologies. The precise protocol from the key comparative study of CL 218 ,872 by Turski et al. (1988) is not fully available in the public domain.
1. Animals: Adult male rats (e.g., Wistar or Sprague-Dawley strains) are used.[18] Animals are housed individually with free access to food and water and maintained on a 12-hour light/dark cycle.
2. Drug Administration:
- Test Compounds: CL 218 ,872, diazepam, or other anticonvulsants are dissolved in an appropriate vehicle and administered intraperitoneally (i.p.) at specified doses.
- Kainic Acid: Kainic acid is administered systemically (e.g., i.p. or subcutaneously) at a dose sufficient to induce status epilepticus (typically 8-12 mg/kg).[19]
3. Seizure Monitoring: Following kainic acid administration, animals are observed continuously for behavioral seizures for several hours. Seizures are often scored using a standardized scale (e.g., a modified Racine's scale).[20][21]
4. Neuropathological Analysis:
- Tissue Preparation: 24-48 hours after seizure induction, animals are euthanized, and their brains are perfused and fixed.[22][23] The brains are then sectioned for histological analysis.
- Staining and Quantification: Brain sections, particularly of the hippocampus, are stained with dyes such as Cresyl Violet or Fluoro-Jade to visualize neuronal damage.[22][24] The extent of neuronal loss in specific regions (e.g., CA1, CA3 of the hippocampus) is quantified by cell counting or using a semi-quantitative damage rating scale.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of anticonvulsants are mediated by a variety of signaling pathways. The following diagrams illustrate the known or proposed pathways for CL 218 ,872 and the other compared anticonvulsants.
Conclusion
CL 218 ,872 demonstrates significant promise as a neuroprotective agent, with preclinical data suggesting superiority over the non-selective GABA-A agonist diazepam in preventing seizure-induced neuronal death. Its selectivity for the BZ1 (α1) subtype of the GABA-A receptor may contribute to its enhanced neuroprotective profile. Further research is warranted to fully elucidate its downstream signaling pathways and to compare its efficacy against a broader range of second and third-generation anticonvulsants that act on different molecular targets. The diverse mechanisms of neuroprotection offered by various anticonvulsants highlight the potential for targeted therapeutic strategies to not only control seizures but also to preserve neuronal integrity in individuals with epilepsy.
References
- 1. Carbamazepine Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chronic carbamazepine administration reduces NMDA receptor-initiated signaling via arachidonic acid in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Valproic Acid Protects Chondrocytes from LPS-Stimulated Damage via Regulating miR-302d-3p/ITGB4 Axis and Mediating the PI3K-AKT Signaling Pathway [frontiersin.org]
- 10. Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 13. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topiramate protects against glutamate excitotoxicity via activating BDNF/TrkB-dependent ERK pathway in rodent hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topiramate Confers Neuroprotection Against Methylphenidate-Induced Neurodegeneration in Dentate Gyrus and CA1 Regions of Hippocampus via CREB/BDNF Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. PROGRESSION-OF-KAINATE-INDUCED-STATUS-EPILEPTICUS-IN-AGED-AND-ADULT-FISCHER-344-RATS--A-BEHAVIORAL-AND-EEG-STUDY [aesnet.org]
- 21. Frontiers | Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models [frontiersin.org]
- 22. Hippocampal Neurogenesis Follows Kainic Acid-Induced Apoptosis in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Loss of Hippocampal Neurons after Kainate Treatment Correlates with Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of CL 218872 : A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for ensuring laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal and handling of CL 218872 , a triazolopyridazine derivative used in scientific research.
this compound is an analytical reference standard and an anxiolytic agent that acts as a selective ligand for the benzodiazepine receptor subtype BZ1.[1] It is classified as a GABAA partial agonist with selectivity for the α1 subtype, exhibiting sedative, hypnotic, anxiolytic, anticonvulsant, and amnestic properties.[2] This compound is intended for research purposes only and is not for human or veterinary use.[3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 66548-69-4[1][3][4] |
| Molecular Formula | C₁₃H₉F₃N₄[2][3][4] |
| Molar Mass | 278.24 g/mol [2] |
| Appearance | Solid[3][4] |
| Purity | ≥98% |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months (protect from light).[1] |
Solubility Data
Proper dissolution is critical for experimental accuracy and for preparing waste for disposal.
| Solvent | Solubility |
| Acetonitrile | Soluble[3] |
| Chloroform | Soluble[3] |
| Methanol | Soluble[3] |
| DMSO | Up to 50 mM |
| Ethanol | Up to 25 mM |
Proper Disposal Procedures
Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure personnel safety. The following procedures are based on standard laboratory practices for chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound , such as personal protective equipment (gloves, lab coats), weighing papers, and pipette tips, must be treated as contaminated waste.
-
Solutions: Solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
Step 2: Waste Collection and Storage
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the name of the chemical ( this compound ), and the primary hazards (e.g., "Toxic," "Harmful if swallowed").
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Disposal Method
-
Chemical Waste Management Company: The preferred method of disposal is to use a licensed chemical waste management company.[5] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally responsible and compliant manner.
-
Incineration: In the absence of a dedicated disposal service, high-temperature incineration by a licensed facility is a suitable alternative.
-
Landfill: Disposal in a landfill is not recommended unless the material has been appropriately treated and encapsulated to prevent leaching into the environment.
Experimental Protocols
this compound is utilized in various in vivo and in vitro studies to investigate its anxiolytic and sedative effects.
In Vivo Studies in Rodents:
-
Anxiolytic Activity: The Vogel punished drinking task is a common method to assess anxiolytic-like effects. Mice are water-deprived and then allowed to drink from a tube that delivers a mild electric shock after a certain number of licks. Anxiolytic compounds, like this compound , increase the number of shocks the animals are willing to take to drink.[4]
-
Sedative Effects: Spontaneous locomotor activity can be measured to assess sedative properties. A reduction in movement after administration of this compound indicates a sedative effect.[1][4]
-
Anticonvulsant Activity: The ability of this compound to protect against seizures induced by chemical convulsants like pentylenetetrazole (PTZ), picrotoxin, or bicuculline is evaluated. The dose at which this compound prevents convulsions in 50% of the animals (ED₅₀) is determined.[4]
Signaling Pathway and Disposal Workflow
To visually represent the processes involved with this compound , the following diagrams have been generated.
Caption: Mechanism of action of this compound at the GABAA receptor.
Caption: Recommended workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CL 218872
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with CL 218872 . Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. this compound is a triazolopyridazine derivative, classified as a nonbenzodiazepine hypnotic with anxiolytic, sedative, and anticonvulsant properties.[1] Due to its potent pharmacological activity, it should be handled with care, treating it as a potentially hazardous compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for your convenience.
| Property | Value |
| Chemical Name | 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine |
| CAS Number | 66548-69-4 |
| Molecular Formula | C₁₃H₉F₃N₄ |
| Molecular Weight | 278.2 g/mol |
| Appearance | A solid |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol |
| Storage | Store at -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not fully established, it is imperative to treat this compound as hazardous. The Safety Data Sheet (SDS) from suppliers indicates that this material should be handled with caution.[2]
GHS Hazard Classification (Anticipated - based on handling guidelines for potent compounds):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Serious Eye Damage/Irritation: May cause eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound :
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance to a range of solvents. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles of the solid compound. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing the Compound:
-
Always weigh solid this compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Use disposable weigh boats to prevent cross-contamination.
-
Handle with care to avoid generating dust.
Solution Preparation:
-
Add the desired solvent to the weighed solid slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
Decontamination:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused solid this compound , contaminated weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in a designated hazardous waste stream as per your institution's guidelines.
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name (" this compound ") and any relevant hazard pictograms.
-
Store waste containers in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal service.
DO NOT dispose of this compound down the drain or in the regular trash. As a potent pharmacological agent, it can have adverse effects on aquatic life and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
